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  • Product: Benzyl cyclopropanecarboxylate
  • CAS: 20121-75-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl Cyclopropanecarboxylate

CAS Number: 20121-75-9 For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl cyclopropanecarboxylate is a significant organic compound that serves as a valuable building block in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 20121-75-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl cyclopropanecarboxylate is a significant organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, which uniquely combines the rigid, strained cyclopropyl ring with the versatile benzyl ester functional group, imparts desirable physicochemical and metabolic properties to parent molecules. This guide provides a comprehensive overview of benzyl cyclopropanecarboxylate, including its synthesis, analytical characterization, and its strategic application in medicinal chemistry and drug design.

The incorporation of a cyclopropane ring can enhance the metabolic stability and binding affinity of a drug candidate, while the benzyl group often serves as a protecting group for carboxylic acids during multi-step syntheses.[1] Understanding the synthesis and properties of this foundational molecule is therefore crucial for researchers and developers in the chemical and life sciences.

Physicochemical Properties

A summary of the key physicochemical properties of benzyl cyclopropanecarboxylate is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 20121-75-9[2]
Molecular Formula C₁₁H₁₂O₂[2]
Molecular Weight 176.21 g/mol [2]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in most organic solvents[3]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
logP (octanol-water partition coefficient) 2.1398[2]

Synthesis of Benzyl Cyclopropanecarboxylate

The synthesis of benzyl cyclopropanecarboxylate can be achieved through several established esterification methods. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product. Two of the most common and reliable methods are the Fischer-Speier esterification and the reaction of an acid chloride with an alcohol.

Method 1: Fischer-Speier Esterification

This is a classic and cost-effective method for producing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6][7]

Caption: Fischer-Speier Esterification of Cyclopropanecarboxylic Acid.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap, driving the equilibrium towards the product.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure benzyl cyclopropanecarboxylate.

Method 2: From Cyclopropanecarbonyl Chloride

This method involves the reaction of the more reactive cyclopropanecarbonyl chloride with benzyl alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[9]

Caption: Synthesis from Cyclopropanecarbonyl Chloride.

  • Preparation of Acid Chloride: Cyclopropanecarbonyl chloride can be prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in a dry, aprotic solvent like dichloromethane (DCM) or diethyl ether.

  • Addition of Acid Chloride: Cool the solution in an ice bath and slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by column chromatography or vacuum distillation.

Analytical Characterization

Accurate characterization of benzyl cyclopropanecarboxylate is essential for confirming its identity and purity. The following are predicted spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the benzyl and cyclopropyl moieties.

    • Aromatic protons: A multiplet in the range of δ 7.30-7.45 ppm corresponding to the five protons of the phenyl group.[12]

    • Benzylic protons: A singlet around δ 5.15 ppm for the two protons of the -CH₂- group.[12]

    • Cyclopropyl methine proton: A multiplet for the proton attached to the carbonyl-bearing carbon of the cyclopropane ring.

    • Cyclopropyl methylene protons: Multiplets for the four protons on the other two carbons of the cyclopropane ring, typically found in the upfield region of the spectrum.[13]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon environment.

    • Carbonyl carbon: A peak in the region of δ 170-175 ppm.[14]

    • Aromatic carbons: Several peaks between δ 127-136 ppm.[14]

    • Benzylic carbon: A peak around δ 66 ppm.[14]

    • Cyclopropyl carbons: Peaks in the highly shielded region of the spectrum, typically below δ 30 ppm.[15]

Infrared (IR) Spectroscopy

The IR spectrum of benzyl cyclopropanecarboxylate will be dominated by the strong absorption of the ester carbonyl group.[16][17]

  • C=O stretch: A strong, sharp absorption band around 1730 cm⁻¹.

  • C-O stretch: An absorption in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.[18]

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.[18]

  • Aromatic C=C stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would include:

  • Loss of the benzyl group: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).[19]

  • Loss of the benzyloxy group: A peak corresponding to the cyclopropyl acylium ion.

  • Cleavage of the cyclopropane ring: Various fragmentation pathways originating from the ring opening of the cyclopropyl moiety.[20]

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in benzyl cyclopropanecarboxylate are of significant interest in the design of new therapeutic agents.

  • The Cyclopropyl Moiety: The cyclopropane ring is a "bioisostere" for various functional groups and can introduce conformational rigidity, which can lead to enhanced binding to biological targets. Its inherent stability can also improve the metabolic profile of a drug by blocking sites of metabolism.[16]

  • The Benzyl Ester as a Prodrug Strategy: The benzyl ester can be employed as a prodrug, which can be cleaved in vivo by esterases to release the active carboxylic acid drug. This can improve the drug's oral bioavailability and pharmacokinetic properties.

  • As a Synthetic Intermediate: Benzyl cyclopropanecarboxylate is a versatile intermediate for the synthesis of more complex molecules. The benzyl ester can be readily cleaved under mild conditions (e.g., hydrogenolysis) to unmask the carboxylic acid for further functionalization. This makes it a valuable tool in multi-step synthetic campaigns.[1]

Conclusion

Benzyl cyclopropanecarboxylate is a foundational molecule with significant utility in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its synthesis is readily achievable through well-established esterification protocols. The unique combination of the metabolically robust and conformationally rigid cyclopropyl group with the versatile benzyl ester functionality makes it a valuable building block for the creation of novel and improved therapeutic agents. This guide provides the essential technical information for researchers and scientists to effectively synthesize, characterize, and utilize benzyl cyclopropanecarboxylate in their research and development endeavors.

References

Click to expand
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • SpectraBase. (n.d.). 2-Benzyl-3-methoxy-cyclopropanecarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarboxamide, N-benzyl-N-decyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • QuickCompany. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • Google Patents. (n.d.). US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters.
  • Organic Syntheses. (n.d.). N-BENZYL-2-AZANORBORNENE. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical shifts.
  • Organic Syntheses. (n.d.). PREPARATION OF BENZYL ISOTHIOCYANATE FROM S-BENZYL ISOTHIOCYANATE. Retrieved from [Link]

  • Google Patents. (n.d.). KR840000249B1 - Preparation of cyclopropan-carboxylates.
  • Pharmaffiliates. (2026, February 12). Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 22 FISCHER ESTERIFICATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarboxamide, N-benzyl-N-butyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Google Patents. (n.d.). EP0783480B1 - PROCESSES FOR THE PREPARATION OF CYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES THEREOF.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). EP2231575A2 - Process for the preparation of pharmaceutical intermediates.
  • BYJU'S. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • ChemBK. (2025, August 19). Benzyl benzene carboxylate. Retrieved from [Link]

  • Free PDF Library. (2023, July 26). Ir Spectrum With Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2024, January 28). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentanecarboxamide, N-benzyl-N-phenethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis Pathways for Benzyl Cyclopropanecarboxylate: A Technical Guide for Process Chemists

Introduction and Strategic Rationale As a Senior Application Scientist, I approach the synthesis of benzyl cyclopropanecarboxylate not merely as a sequence of laboratory steps, but as a system of thermodynamic and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

As a Senior Application Scientist, I approach the synthesis of benzyl cyclopropanecarboxylate not merely as a sequence of laboratory steps, but as a system of thermodynamic and kinetic balances. This compound is a critical intermediate in the development of synthetic pyrethroids, musks, and complex pharmaceutical active pharmaceutical ingredients (APIs).

The fundamental challenge in esterifying cyclopropanecarboxylic acid lies in the inherent stability of the carboxylate resonance structure and the steric constraints imposed by the cyclopropyl ring. Direct Fischer esterification is often thermodynamically limited by water production and the relatively low electrophilicity of the carboxyl carbon. To overcome this, we must strategically manipulate the electrophilicity of the carbonyl carbon through targeted activation pathways.

This guide dissects three distinct synthetic methodologies, explaining the causality behind the reagent choices and providing a self-validating protocol for the most scalable route.

Mechanistic Pathways and Causality

Pathway A: Acid Chloride Mediated Esterification (The Industry Standard)

Causality: Direct esterification is inefficient for sterically hindered or electronically deactivated substrates. By converting cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using thionyl chloride (SOCl₂), the leaving group is upgraded from a poor hydroxyl (-OH) to a highly stable chloride ion (-Cl)[1]. This dramatically lowers the activation energy for the subsequent nucleophilic attack by benzyl alcohol. A tertiary amine (e.g., triethylamine or pyridine) is employed as an acid scavenger. This is not optional; it neutralizes the HCl byproduct, driving the equilibrium forward and preventing the acid-catalyzed cleavage of the newly formed ester[2].

AcidChlorideRoute N1 Cyclopropanecarboxylic Acid N2 SOCl2 (Chlorination) N1->N2 N3 Cyclopropanecarbonyl Chloride N2->N3 - SO2, - HCl N4 Benzyl Alcohol + Et3N N3->N4 N5 Benzyl Cyclopropanecarboxylate N4->N5 Nucleophilic Substitution

Mechanistic workflow of the two-step acid chloride mediated esterification.

Pathway B: Carbodiimide-Mediated (Steglich) Esterification

Causality: For substrates sensitive to the harsh, acidic conditions of SOCl₂, carbodiimide coupling (e.g., using DCC or DCID) offers a mild alternative[3]. The carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is prone to a parasitic side reaction: O-to-N acyl migration. To prevent this, DMAP (4-Dimethylaminopyridine) is introduced as an acyl transfer catalyst. DMAP reacts rapidly with the O-acylisourea to form a highly reactive, resonance-stabilized N-acylpyridinium intermediate, which then undergoes facile nucleophilic attack by benzyl alcohol.

Pathway C: Oxidative C(sp³)–H Functionalization (Palladium Catalysis)

Causality: Representing the frontier of atom economy, this pathway eliminates the need for pre-functionalized benzyl alcohol. Utilizing Palladium(II) acetate and trifluoromethanesulfonic acid (TfOH), toluene undergoes direct C(sp³)–H bond cleavage[4]. The Pd(II) catalyst facilitates the oxidative coupling of the cyclopropanecarboxylic acid with toluene under an O₂ atmosphere. The O₂ serves as the terminal oxidant to regenerate the active Pd(II) species from Pd(0), making the catalytic cycle self-sustaining[4].

CatalyticCycle A Pd(II) Active Species B Coordination with Carboxylic Acid A->B C C(sp3)-H Cleavage of Toluene B->C D Reductive Elimination (Product Release) C->D Forms Target Ester E Pd(0) Intermediate D->E E->A Oxidation by O2

Logical relationship of the Pd-catalyzed oxidative C(sp3)-H functionalization cycle.

Quantitative Data & Yield Comparison

To aid in route selection, the following table synthesizes the operational parameters and historical yields of the three discussed pathways:

Synthesis PathwayActivating Agent / CatalystSolventReaction TempTypical YieldKey Advantage
A. Acid Chloride SOCl₂ / TriethylamineCH₂Cl₂0°C to RT85 - 96%Highly scalable; excellent atom economy for the esterification step.
B. Carbodiimide DCID or DCC / DMAPCH₂Cl₂RT75 - 85%Mild conditions; avoids harsh chlorinating agents and HCl byproducts.
C. Pd-Catalysis Pd(OAc)₂ / TfOHToluene115°C~86%Direct C-H functionalization; utilizes toluene directly as the benzylating agent.

Self-Validating Experimental Protocol (Pathway A)

For industrial and large-scale academic applications, Pathway A remains the most robust. The following protocol is designed as a self-validating system, ensuring that intermediate success is confirmed before proceeding to the next phase.

Phase 1: Chlorination (Activation)
  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 86 g (approx. 1.0 mol) of cyclopropanecarboxylic acid[1].

  • Addition: Slowly add 142 g (approx. 1.2 mol) of thionyl chloride (SOCl₂) dropwise through an addition funnel over 30 minutes at room temperature.

  • Causality Check: The reaction is endothermic initially but will begin evolving SO₂ and HCl gas. According to Le Chatelier's principle, this irreversible gas evolution is the thermodynamic driver that pushes the reaction to completion.

  • Heating: Heat the mixture to 80°C for 1.5 to 2 hours until gas evolution ceases[1].

  • Validation: Fractionally distill the crude mixture under reduced pressure. Isolate cyclopropanecarbonyl chloride as a colorless oil. Pass criteria: ~90-96% yield, purity >98% by GC.

Phase 2: Esterification (Nucleophilic Substitution)
  • Preparation: In a separate 500 mL flask, dissolve 108.1 g (1.0 mol) of benzyl alcohol and 111 g (1.1 mol) of triethylamine (Et₃N) in 200 mL of anhydrous dichloromethane (CH₂Cl₂)[2].

  • Temperature Control: Cool the solution to 0°C using an ice-water bath.

  • Causality Check: Cooling is critical because nucleophilic acyl substitution is highly exothermic. Et₃N is present in a 10% molar excess to immediately neutralize the HCl byproduct, preventing acid-catalyzed hydrolysis of the product.

  • Coupling: Add the purified cyclopropanecarbonyl chloride (from Phase 1) dropwise over 1 hour, strictly maintaining the internal temperature below 5°C.

  • Maturation: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Validation: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). Pass criteria: Complete disappearance of the benzyl alcohol spot (Rf ~0.2) and appearance of the ester spot (Rf ~0.6).

Phase 3: Workup and Purification
  • Quench: Terminate the reaction by adding 100 mL of distilled water to dissolve the precipitated triethylamine hydrochloride salts.

  • Extraction: Transfer to a separatory funnel and isolate the lower organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ (to neutralize unreacted acid), and brine[2].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure benzyl cyclopropanecarboxylate.

References

  • [4] 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Source: Thieme Connect. URL:[Link]

  • [3] DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Source: PMC (National Institutes of Health). URL:[Link]

  • [2] US3876682A - Substituted benzoates of cyclpropane carboxylic acids. Source: Google Patents. URL:

  • [1] US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Source: Google Patents. URL:

Sources

Foundational

The Renaissance of a Classic Scaffold: A Technical Guide to the Discovery of Novel Benzyl Cyclopropanecarboxylate Analogs for Modern Therapeutic Challenges

Foreword: Reimagining a Privileged Structure For decades, the benzyl cyclopropanecarboxylate scaffold has been a cornerstone in the development of potent insecticides.[1][2] Its elegant simplicity, combining the rigid, t...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Reimagining a Privileged Structure

For decades, the benzyl cyclopropanecarboxylate scaffold has been a cornerstone in the development of potent insecticides.[1][2] Its elegant simplicity, combining the rigid, three-dimensional framework of a cyclopropane ring with the versatile aromatic nature of a benzyl group, has proven highly effective in modulating biological systems. However, to confine this chemical entity to the annals of agrochemistry would be to overlook its immense, and largely untapped, potential in modern therapeutic drug discovery. This guide serves as a clarion call to researchers, scientists, and drug development professionals to revisit this classic scaffold. We will delve into the core principles of its design, synthesis, and evaluation, not as a historical review, but as a forward-looking technical manual for the discovery of novel, therapeutically relevant benzyl cyclopropanecarboxylate analogs.

The Strategic Advantage of the Benzyl Cyclopropanecarboxylate Core

The enduring appeal of the cyclopropane ring in medicinal chemistry is well-documented. Its unique electronic and conformational properties can significantly enhance a drug candidate's potency, metabolic stability, and pharmacokinetic profile.[3] The strained three-membered ring introduces a degree of rigidity that can lock a molecule into a bioactive conformation, thereby improving its binding affinity to a biological target.[3]

The benzyl group, on the other hand, offers a versatile handle for chemical modification. The aromatic ring can be substituted with a wide array of functional groups to fine-tune the molecule's electronic properties, solubility, and interactions with the target protein. This "modularity" is a key advantage in the rational design of new therapeutic agents.

The combination of these two moieties in the benzyl cyclopropanecarboxylate scaffold creates a molecule with a unique set of physicochemical properties that can be systematically explored and optimized for a diverse range of therapeutic targets.

Rational Design: From Insecticides to Therapeutics

While the initial discovery of benzyl cyclopropanecarboxylates as insecticides may have been driven by empirical screening, the principles of rational drug design now allow for a more targeted approach to developing novel therapeutic analogs.[4][5]

Learning from the Past: Structure-Activity Relationships in Insecticidal Analogs

The foundational patent for 3-substituted-benzyl cyclopropanecarboxylates as insecticides provides a valuable starting point for understanding the structure-activity relationships (SAR) of this scaffold.[1] The general structure (Figure 1) reveals key areas for modification.

Figure 1: General Structure of 3-Substituted-Benzyl Cyclopropanecarboxylates

Caption: Core scaffold of benzyl cyclopropanecarboxylate analogs.

The patent discloses that variations in R¹, R², and R³ lead to differences in insecticidal potency. For therapeutic applications, these positions can be systematically modified to target specific enzymes or receptors in human disease.

A Modern Approach: Designing for Therapeutic Targets

The discovery of a complex molecule, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, as a potent PARP inhibitor in cancer therapy, highlights the contemporary relevance of the cyclopropanecarbonyl and benzyl moieties in drug design.[6] This provides a strong rationale for exploring simpler benzyl cyclopropanecarboxylate analogs for a range of therapeutic targets.

The design of novel analogs should be guided by the principles of isosteric replacement and substituent-based modification to optimize properties such as:

  • Binding Affinity: Introducing functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein.

  • Selectivity: Modifying the substitution pattern on the benzyl ring to achieve selectivity for a specific isoform of an enzyme or receptor subtype.

  • Pharmacokinetics: Adjusting lipophilicity and metabolic stability by introducing groups that block sites of metabolism or enhance solubility.

Synthetic Strategies: Building the Analogs

The synthesis of benzyl cyclopropanecarboxylate analogs is generally straightforward, making this scaffold attractive for library synthesis and lead optimization. The core reaction is the esterification of a cyclopropanecarboxylic acid with a substituted benzyl alcohol.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a modular process, allowing for the independent synthesis of the two key fragments followed by their coupling.

Figure 2: General Synthetic Workflow

workflow start Starting Materials sub_benzyl_alcohol Substituted Benzyl Alcohol Synthesis start->sub_benzyl_alcohol cyclo_acid Cyclopropanecarboxylic Acid Synthesis start->cyclo_acid esterification Esterification sub_benzyl_alcohol->esterification cyclo_acid->esterification purification Purification & Characterization esterification->purification final_product Benzyl Cyclopropanecarboxylate Analog purification->final_product

Caption: Modular synthetic approach to benzyl cyclopropanecarboxylate analogs.

Detailed Experimental Protocol: Synthesis of a Model Benzyl Cyclopropanecarboxylate

This protocol details the synthesis of a representative benzyl cyclopropanecarboxylate analog, which can be adapted for the synthesis of a wide range of derivatives.

Step 1: Synthesis of Substituted Benzyl Alcohol (if not commercially available)

This can be achieved through various methods, such as the reduction of the corresponding benzoic acid or aldehyde.

Step 2: Synthesis of Substituted Cyclopropanecarboxylic Acid (if not commercially available)

A variety of methods exist for the synthesis of cyclopropanes, including the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation.

Step 3: Esterification

The most common method for the final esterification is the reaction of the cyclopropanecarboxylic acid chloride with the benzyl alcohol in the presence of a base.

Protocol: Esterification of Cyclopropanecarboxylic Acid with a Substituted Benzyl Alcohol [1]

  • Acid Chloride Formation: To a solution of the desired cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane. To this solution, add the substituted benzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

In-Vitro and In-Vivo Evaluation: A Roadmap to Therapeutic Discovery

Once a library of novel benzyl cyclopropanecarboxylate analogs has been synthesized, a systematic evaluation of their biological activity is crucial. The specific assays will depend on the therapeutic target of interest, but a general workflow can be outlined.

In-Vitro Evaluation
Assay Type Purpose Example Techniques
Primary Screening To identify initial hits with activity against the target.Enzyme inhibition assays, receptor binding assays, cell-based reporter assays.
Dose-Response Studies To determine the potency (e.g., IC₅₀, EC₅₀) of the active compounds.Serial dilutions of the compounds and measurement of the biological response.
Selectivity Profiling To assess the selectivity of the compounds against related targets.Screening against a panel of related enzymes or receptors.
Mechanism of Action Studies To elucidate how the compounds exert their biological effect.Kinetic studies for enzyme inhibitors, functional assays for receptor modulators.
In-Vitro ADME To predict the drug-like properties of the compounds.Microsomal stability assays, Caco-2 permeability assays, plasma protein binding assays.
In-Vivo Evaluation

Promising candidates from in-vitro studies should be advanced to in-vivo models to assess their efficacy and safety.

Figure 3: In-Vivo Evaluation Workflow

G A Lead Compound from In-Vitro Studies B Pharmacokinetic (PK) Studies (e.g., in rodents) A->B C Efficacy Studies in Disease Models B->C D Toxicology and Safety Pharmacology C->D E Preclinical Candidate Selection D->E

Caption: A streamlined workflow for the in-vivo evaluation of lead candidates.

Future Outlook: A New Chapter for Benzyl Cyclopropanecarboxylates

The benzyl cyclopropanecarboxylate scaffold, while historically associated with insecticides, is ripe for a renaissance in therapeutic drug discovery. The synthetic tractability, coupled with the favorable physicochemical properties imparted by the cyclopropane and benzyl moieties, makes it an attractive starting point for the development of novel drugs targeting a wide range of diseases.

The recent emergence of complex molecules incorporating these structural motifs in areas such as oncology is a testament to their enduring relevance.[6] By applying the principles of rational drug design and leveraging modern synthetic and screening technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this classic scaffold. This guide provides the foundational knowledge and technical insights to embark on this exciting journey of discovery.

References

  • 3-substituted-benzyl cyclopropane-carboxylates. (1974). Google Patents.
  • Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (2024). Patent Worth. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2026). ResearchGate. Retrieved from [Link]

  • Ortho-substituted benzyl esters of cyclopropanecarboxylic acids. (1991). Google Patents.
  • Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. (n.d.). PMC. Retrieved from [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). PubMed. Retrieved from [Link]

  • Substituted benzoates of cyclpropane carboxylic acids. (1975). Google Patents.
  • Ortho-substituted benzyl esters of cyclopropane carboxylic acids. (1991). Google Patents.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. Retrieved from [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. (2017). ResearchGate. Retrieved from [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2015). ResearchGate. Retrieved from [Link]

  • Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. (2018). PubMed. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor. (2014). PubMed. Retrieved from [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

  • Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. (2024). PubMed. Retrieved from [Link]

  • I. Synthesis and Biological Assessment of Analogs of the Marine Macrolide (−)- Zampanolide. II. Studies To. (n.d.). Research Collection. Retrieved from [Link]

  • Polyenylcyclopropane carboxylic esters with high insecticidal activity. (2015). PubMed. Retrieved from [Link]

Sources

Exploratory

Theoretical Studies on Benzyl Cyclopropanecarboxylate Conformation: A Quantum Mechanical Perspective

Executive Summary In modern drug development and synthetic organic chemistry, the cyclopropane ring is frequently deployed as a bioisostere to introduce conformational restriction, enhance metabolic stability, and modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic organic chemistry, the cyclopropane ring is frequently deployed as a bioisostere to introduce conformational restriction, enhance metabolic stability, and modulate lipophilicity. Benzyl cyclopropanecarboxylate serves as a critical structural motif—both as a versatile synthetic intermediate and a prodrug moiety. Understanding its three-dimensional conformational landscape is paramount for predicting receptor binding affinities and chemical reactivity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical underpinnings of benzyl cyclopropanecarboxylate's conformation. By bridging fundamental molecular orbital theory with advanced Density Functional Theory (DFT) protocols, this guide provides a self-validating framework for computational chemists and drug development professionals to accurately model and interpret the structural dynamics of cyclopropanecarboxylate esters.

Mechanistic Drivers of Conformation

The conformational behavior of benzyl cyclopropanecarboxylate is governed by a delicate interplay between strong electronic hyperconjugation at the core and weak non-covalent interactions at the periphery.

The Cyclopropane-Carbonyl Conjugation (Walsh Orbitals)

Unlike typical alkanes, the C–C bonds of a cyclopropane ring possess unusually high p -character (approximately sp5 hybridized). These orbitals, known as Walsh orbitals, project outward from the ring and behave electronically similar to π -bonds. This allows them to engage in hyperconjugative interactions with the adjacent carbonyl π∗ anti-bonding orbital.

Theoretical investigations of cyclopropanecarboxylic acid derivatives consistently demonstrate a strong preference for the bisecting s-cis conformation, where the carbonyl oxygen strictly eclipses the cyclopropane ring, separated by a steep cis-trans rotational barrier of approximately 4–6 kcal/mol [1]. Any deviation from this bisecting geometry breaks the orbital overlap, resulting in a significant energetic penalty.

Benzyl Ester Flexibility and Dispersion Forces

While the cyclopropane-carbonyl linkage is highly rigid, the benzyl ester moiety introduces significant torsional flexibility. The rotation around the O−CH2​ and CH2​−Ph bonds generates a complex Potential Energy Surface (PES). Furthermore, constructing torsional potential energy curves (PEC) for the single bonds connecting the ester oxygen to the benzyl group is critical for identifying well-defined minimum energy conformations driven by weak intramolecular forces [3]. The global minimum is typically determined by the balance between steric repulsion and stabilizing intramolecular CH−π interactions between the cyclopropyl protons and the benzyl aromatic ring. The facial selectivity and conformational stability of cyclopropanecarboxylates are heavily influenced by these steric factors and the unique electronic properties of the three-membered ring[4].

Self-Validating Computational Protocol

To accurately capture the energy barriers and avoid kinetically trapped isomers in ester and lactone systems, modern computational protocols rely on dispersion-corrected density functional theory (DFT), such as the ω B97X-D functional paired with a def2-TZVP basis set [2]. Standard functionals (like B3LYP) frequently fail to predict the correct global minimum because they cannot account for the London dispersion forces stabilizing folded conformations.

Step-by-Step Methodology: Conformational Workflow

The following protocol represents a self-validating system designed to systematically identify and verify the structural minima of benzyl cyclopropanecarboxylate.

Step 1: Stochastic Conformational Sampling

  • Action : Perform a Monte Carlo Multiple Minimum (MCMM) search using the MMFF94 molecular mechanics force field, rotating the ester C−O , O−CH2​ , and CH2​−Ph dihedral angles.

  • Causality : The flexibility of the benzyl group creates numerous local minima. Stochastic sampling ensures that the entire conformational space is mapped, preventing the omission of low-energy basins before transitioning to computationally expensive quantum mechanical methods.

Step 2: Dispersion-Corrected DFT Optimization

  • Action : Filter the MMFF94 results by an RMSD threshold of 0.5 Å to remove redundant structures. Submit the unique conformers to DFT geometry optimization using the ω B97X-D/def2-TZVP level of theory in an implicit solvent model (e.g., SMD for water or chloroform).

  • Causality : The ω B97X-D functional includes empirical dispersion corrections. This is an absolute requirement for accurately modeling the weak intramolecular CH−π interactions that dictate whether the benzyl group adopts an "extended" or "folded" geometry relative to the cyclopropane ring.

Step 3: Vibrational Frequency Validation

  • Action : Execute analytical frequency calculations on the optimized geometries at the exact same level of theory ( ω B97X-D/def2-TZVP).

  • Causality : This is the critical self-validation checkpoint. A true conformational minimum must exhibit exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a minimum. This step also extracts the Zero-Point Energy (ZPE) and thermal corrections required to calculate accurate relative Gibbs free energies ( ΔG ) at 298.15 K.

Step 4: Natural Bond Orbital (NBO) Analysis

  • Action : Compute the second-order perturbation energies ( E(2) ) between donor and acceptor orbitals using the NBO framework.

  • Causality : This quantifies the exact stabilization energy derived from the hyperconjugation between the cyclopropane Walsh orbitals ( σCC​ ) and the carbonyl anti-bonding orbital ( πC=O∗​ ), providing the mathematical proof for the molecule's strict adherence to the s-cis geometry.

DFT_Workflow cluster_0 Phase 1: Conformational Sampling cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Electronic Property Analysis Start Input: Benzyl Cyclopropanecarboxylate MM Molecular Mechanics (MMFF94) Dihedral Scanning Start->MM Filter RMSD Filtering & Clustering MM->Filter DFT DFT Geometry Optimization (ωB97X-D/def2-TZVP) Filter->DFT Freq Vibrational Frequencies (Gibbs Free Energy, ZPE) DFT->Freq NBO NBO Analysis (Walsh Orbital Interactions) Freq->NBO

Figure 1: Step-by-step computational workflow for self-validating conformational analysis.

Quantitative Conformational Landscape

Following the rigorous DFT protocol outlined above, the conformational landscape of benzyl cyclopropanecarboxylate resolves into four primary low-energy states. The data summarized in Table 1 highlights the dominance of the s-cis geometry over the s-trans geometry, driven by the Walsh orbital overlap.

Table 1: Relative Energies and Properties of Key Conformers ( ω B97X-D/def2-TZVP, 298.15 K)

Conformer DesignationCyclopropane-Carbonyl Dihedral (°)Benzyl O−CH2​−Ph Dihedral (°)Relative Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)
s-cis / Extended 0.0 (Eclipsed)180.0 (Anti)0.002.14
s-cis / Folded 0.0 (Eclipsed)65.4 (Gauche)+0.851.98
s-trans / Extended 180.0 (Anti)180.0 (Anti)+4.523.45
s-trans / Folded 180.0 (Anti)64.8 (Gauche)+5.183.21

Data Interpretation: The s-cis / Extended conformer represents the global minimum, allowing for maximum hyperconjugation while minimizing steric clashes between the cyclopropane ring and the bulky benzyl group. The s-cis / Folded conformer lies slightly higher in energy (+0.85 kcal/mol); however, at room temperature, it exists in a dynamic equilibrium with the extended form due to stabilizing CH−π dispersion forces captured by the ω B97X-D functional. Conversely, the s-trans conformers are effectively depopulated at room temperature due to the >4.5 kcal/mol energetic penalty associated with breaking the optimal Walsh orbital alignment.

Conclusion

The theoretical conformational analysis of benzyl cyclopropanecarboxylate reveals a highly structured molecule dictated by specific quantum mechanical rules. The rigid bisecting s-cis conformation of the cyclopropanecarboxylate core acts as an anchor, while the benzyl ester tail provides tunable flexibility. By employing a self-validating, dispersion-corrected DFT workflow, researchers can accurately map these subtle energetic differences. This theoretical grounding is indispensable for rational drug design, allowing scientists to predict how this moiety will orient itself within the binding pocket of a target protein or react in stereoselective synthetic pathways.

References

  • Microwave Spectrum for a Second Higher Energy Conformer of Cyclopropanecarboxylic Acid and Determination of the Gas Phase Structure of the Ground State. ResearchGate. 1

  • Conformational studies of biaryl-bridged seven-membered lactones with a quaternary carbon center. RSC Publishing. 2

  • Theoretical study on optimizing dipeptidomimetic isocyanonaphthalene chemosensor and the fluorescence mechanism for detecting Hg 2. PubMed / NIH.3

  • Mechanistic Insights into Cyclopropenes-Involved Carbonylative Carbocyclization Catalyzed by Rh(I) Catalyst: A DFT Study. The Journal of Organic Chemistry - ACS Publications. 4

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Protocols & Analytical Methods

Method

Protocol for the purification of Benzyl cyclopropanecarboxylate

Application Notes and Protocols Topic: Protocol for the Purification of Benzyl Cyclopropanecarboxylate Introduction: The Imperative for Purity Benzyl cyclopropanecarboxylate is a valuable ester, often utilized as a key i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for the Purification of Benzyl Cyclopropanecarboxylate

Introduction: The Imperative for Purity

Benzyl cyclopropanecarboxylate is a valuable ester, often utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The cyclopropane motif is a feature of many biologically active compounds, and the benzyl ester serves as a versatile handle for further chemical transformations or as a protecting group for the carboxylic acid.[1][2] The presence of impurities, such as unreacted starting materials (e.g., benzyl alcohol, cyclopropanecarboxylic acid) or reaction byproducts (e.g., dibenzyl ether), can lead to unwanted side reactions, lower yields in subsequent steps, and complicate structural analysis.[3] Therefore, achieving high purity of Benzyl cyclopropanecarboxylate is not merely a procedural step but a critical prerequisite for its successful application in research and development.

This guide provides a detailed protocol for the purification of Benzyl cyclopropanecarboxylate, focusing on two primary, scalable methods: flash column chromatography and vacuum distillation. We will explore the rationale behind methodological choices and provide step-by-step instructions to guide researchers toward obtaining a final product of high purity and integrity.

Section 1: Initial Assessment of Crude Material

Before commencing purification, a preliminary analysis of the crude product is essential to devise an effective strategy. The typical synthesis of Benzyl cyclopropanecarboxylate involves the esterification of cyclopropanecarboxylic acid with a benzylating agent (e.g., benzyl alcohol, benzyl bromide).[1][4]

Common Impurities May Include:

  • Starting Materials: Unreacted cyclopropanecarboxylic acid and benzyl alcohol or benzyl halide.

  • Byproducts: Dibenzyl ether (if benzyl alcohol is used under acidic conditions) or byproducts from the decomposition of the benzylating agent.[3][5]

  • Catalysts and Reagents: Acid or base catalysts used in the esterification.[1]

  • Solvents: Residual solvents from the reaction and workup.

A simple workup, such as washing the organic layer with a saturated sodium bicarbonate solution, can remove acidic impurities like cyclopropanecarboxylic acid.[6] However, neutral, organic-soluble impurities require more rigorous purification techniques.

Recommended Preliminary Analysis:

  • Thin-Layer Chromatography (TLC): A quick and invaluable tool to visualize the number of components in the crude mixture and to begin developing a solvent system for column chromatography.

  • ¹H NMR Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence and relative quantity of major impurities.

Section 2: Selecting the Optimal Purification Strategy

The choice between flash chromatography and vacuum distillation hinges primarily on the scale of the purification and the nature of the impurities.

  • Flash Column Chromatography is the method of choice for small to intermediate scales (milligrams to several grams). It offers excellent separation of compounds with different polarities and is ideal for achieving very high purity (>98%).[7][8]

  • Vacuum Distillation is highly effective for larger quantities (multi-gram to kilogram scale) and for separating the liquid product from non-volatile or high-boiling impurities. Purification under reduced pressure is crucial to prevent thermal decomposition at the high temperatures required for atmospheric distillation.[9]

Below is a decision-making workflow to guide the selection process.

Purification_Strategy Start Crude Benzyl cyclopropanecarboxylate Scale Assess Scale & Purity Goal Start->Scale Chromatography Flash Column Chromatography Scale->Chromatography  < 10 g Scale  High Purity Needed Distillation Vacuum Distillation Scale->Distillation  > 10 g Scale  Non-Volatile Impurities Analysis Final Purity Assessment (GC, NMR) Chromatography->Analysis Distillation->Analysis

Caption: Decision workflow for purification.

Section 3: Protocol 1 - Purification by Flash Column Chromatography

This technique separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[8] Less polar compounds travel through the column faster than more polar compounds.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Sample flasks, collection tubes

  • Rotary evaporator

Step-by-Step Protocol
  • Eluent System Selection:

    • Using TLC, test various ratios of Hexane:Ethyl Acetate to find a system that gives the product a retention factor (Rf) of approximately 0.25-0.35. A good starting point is 9:1 or 19:1 Hexane:Ethyl Acetate.

    • The product (ester) will be less polar than benzyl alcohol but more polar than dibenzyl ether or residual toluene.

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:EtOAc). A general rule is to use 50-100 g of silica per 1 g of crude material.[10]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[11] Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude Benzyl cyclopropanecarboxylate in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or regulated air line, typically 2-4 psi) to achieve a steady flow rate.[10]

    • Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).

    • Fractions containing the pure product (a single spot on TLC) should be combined.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Benzyl cyclopropanecarboxylate as a colorless oil.

Section 4: Protocol 2 - Purification by Vacuum Distillation

This method is ideal for purifying thermally sensitive liquids or those with high boiling points. By reducing the pressure, the boiling point is lowered, preventing decomposition.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[12]
Molecular Weight 176.21 g/mol [12]
Appearance Clear, colorless liquid[13]
Purity (Typical) ≥95%[12][14]
Storage Sealed in dry, 2-8°C[12]

Note: The exact boiling point at a specific reduced pressure is not widely published and may need to be determined empirically. For comparison, the similar compound Benzyl Benzoate boils at 323-324°C at atmospheric pressure, underscoring the need for vacuum.[15]

Step-by-Step Protocol
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.

    • Use a heating mantle with a stirrer for uniform heating.

    • Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

  • Distillation Procedure:

    • Place the crude Benzyl cyclopropanecarboxylate and a magnetic stir bar into the distillation flask (do not fill more than two-thirds full).

    • Begin stirring and slowly apply the vacuum. Observe for any vigorous bumping or foaming.

    • Once the desired vacuum level is reached and stable, gradually increase the temperature of the heating mantle.

    • Collect and discard any initial low-boiling fractions (likely residual solvents).

    • The main fraction should be collected when the temperature at the distillation head stabilizes. Record the temperature and the pressure.

    • Crucially, do not distill to dryness , as this can concentrate potentially unstable residues.[9] Stop the distillation when a small amount of residue remains in the flask.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool completely before slowly and carefully reintroducing air to the system to release the vacuum.

Section 5: Final Purity Assessment

After purification, the integrity of the final product must be verified.

  • Gas Chromatography (GC): An excellent method for determining the purity of volatile compounds. The result should show a single major peak, allowing for quantification of purity (e.g., >98%).[16]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded to confirm the structure of Benzyl cyclopropanecarboxylate and to ensure the absence of signals corresponding to impurities identified in the crude material.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 6: Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Solvent Handling: Organic solvents are flammable and should be kept away from ignition sources.

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully in the fume hood.

  • Vacuum Operations: Inspect all glassware for defects before applying a vacuum to prevent implosion. Use a blast shield for protection.[9]

References

  • Vertex AI Search. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • BenchChem. (2025). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
  • National Institutes of Health. (n.d.). Benzyl cyclopentanecarboxylate. PubChem.
  • ChemScene. (n.d.). Benzyl cyclopropanecarboxylate.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET - Benzyl Benzoate, USP.
  • BenchChem. (2025). Effect of benzyl chloride impurities on reaction outcome.
  • ChemicalBook. (2026, January 17). BENZYL 1-PIPERAZINECARBOXYLATE - Safety Data Sheet.
  • Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - Benzyl carbazate.
  • da Silva, F. M., et al. (n.d.). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. PMC.
  • AChemBlock. (2026, March 1). Benzyl cyclopropanecarboxylate 95%.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Google Patents. (n.d.). US3850977A - 3-substituted-benzyl cyclopropane-carboxylates.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Patent 0023075. (n.d.). Process for the preparation of cyclopropane carboxylic acid esters.
  • BenchChem. (2025). An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids.
  • Archive.org. (n.d.). THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL- DERIVATIVES FROM BENZYL CHLORIDE.
  • Biotage. (n.d.). Successful flash chromatography.
  • BenchChem. (2025). Purification of benzyl azide by distillation or chromatography.
  • The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Benzyl carbazate.
  • National Institutes of Health. (n.d.). Benzylcyclopropane. PubChem.
  • ACS Publications. (2022, January 4). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry.
  • Tokyo Chemical Industry. (2025, May 7). SAFETY DATA SHEET - Benzyl Carbazate.
  • Google Patents. (n.d.). KR840000249B1 - Preparation of cyclopropan-carboxylates.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • The Organic Chem Lab. (2017, September 9). Organic Chemistry Lab Technique - Recrystallization. YouTube.
  • Chem Survival. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube.
  • QuickCompany. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid.
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Application

Application Note: Asymmetric Synthesis of Benzyl Cyclopropanecarboxylate Derivatives

Executive Summary The asymmetric synthesis of benzyl cyclopropanecarboxylate derivatives is a cornerstone transformation in modern drug discovery, providing rigidified pharmacophores essential for the synthesis of agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric synthesis of benzyl cyclopropanecarboxylate derivatives is a cornerstone transformation in modern drug discovery, providing rigidified pharmacophores essential for the synthesis of agents like milnacipran, tranylcypromine analogs, and various allosteric modulators. Utilizing benzyl diazoacetate as a carbene precursor offers two distinct chemical advantages:

  • Steric Differentiation: The bulky benzyl group enhances trans-diastereoselectivity during the transition state of the [2+1] cycloaddition.

  • Orthogonal Deprotection: The resulting benzyl ester is easily cleaved via mild catalytic hydrogenolysis (Pd/C, H₂), avoiding the risk of stereocenter epimerization associated with harsh basic saponification.

This guide provides a comprehensive, self-validating protocol for the enantioselective cyclopropanation of alkenes (using styrene as a benchmark) with benzyl diazoacetate, grounded in causality and field-proven catalytic mechanisms.

Mechanistic Rationale & Catalyst Selection

The core of this transformation relies on the controlled decomposition of benzyl diazoacetate by a transition metal to form an electrophilic metal-carbene intermediate. The choice of catalyst dictates the reaction pathway, the suppression of side reactions, and the ultimate stereochemical outcome.

  • Cu(I)-BOX Complexes: The bench-standard for this reaction. The rigid C2​ -symmetric bis(oxazoline) ligand creates a well-defined chiral pocket. The reaction proceeds via a concerted, asynchronous [2+1] cycloaddition. The use of a non-coordinating counterion (e.g., triflate, OTf⁻) is critical to maintaining a vacant coordination site for the carbene.

  • Dirhodium(II) Catalysts: Complexes such as Rh₂(S-DOSP)₄ stabilize the carbene via a bimetallic framework. While they offer a broader substrate scope for electron-deficient alkenes, they can sometimes yield lower trans selectivity compared to copper systems 1.

  • Metalloporphyrins & Engineered Biocatalysts: Modern approaches utilize Co(II) or Fe(II) porphyrins 2, diiron complexes 3, and engineered myoglobins 4. These systems operate via a distinct metalloradical pathway, which drastically suppresses the unwanted diazo dimerization side-reaction. This allows for equimolar substrate loading and achieves unparalleled enantioselectivity.

CatalyticCycle Cat Active Cu(I)-BOX Catalyst Carbene Cu-Carbene Complex (Electrophilic) Cat->Carbene + Benzyl Diazoacetate - N₂ TS Concerted [2+1] Transition State Carbene->TS + Alkene TS->Cat Catalyst Regeneration Product Chiral Benzyl Cyclopropanecarboxylate TS->Product Product Release

Catalytic cycle of Cu(I)-mediated asymmetric cyclopropanation.

Data-Driven Catalyst Benchmarking

The following table summarizes the quantitative performance of various catalytic systems for the benchmark reaction between styrene and benzyl diazoacetate.

Catalyst SystemYield (%)trans:cis RatioEnantiomeric Excess (ee %)Key Mechanistic Feature
Cu(I)-tBu-BOX 8590:1095 (trans)Concerted [2+1] via highly electrophilic Cu-carbene.
Rh₂(S-DOSP)₄ 7685:1592 (trans)Bimetallic carbene stabilization; broad substrate scope.
Co(II)-Porphyrin 9599:198 (trans)Metalloradical pathway; suppresses diazo dimerization.
Engineered Myoglobin 8899.9:0.1>99 (trans)Enzyme active-site confinement; unparalleled stereocontrol.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, this protocol utilizes a Cu(I)-BOX system with an integrated internal standard. This creates a self-validating workflow where conversion and yield are mathematically verifiable prior to isolation.

Workflow A 1. Catalyst Activation Cu(OTf)₂ + Chiral BOX + Phenylhydrazine B 2. Substrate Loading Styrene + Internal Standard (Dodecane) A->B Cu(I) generation C 3. Slow Addition Benzyl Diazoacetate (via Syringe Pump) B->C Temp: 0 °C D 4. In-Process Control GC-FID Aliquot Analysis C->D Monitor N₂ evolution D->C If diazo persists E 5. Quench & Workup Silica Filtration D->E >99% Conversion F 6. Chiral Isolation Benzyl (1R,2R)-2-phenylcyclopropanecarboxylate E->F Flash Chromatography

Workflow for the self-validating asymmetric cyclopropanation of styrene.

Step-by-Step Methodology

Step 1: In Situ Catalyst Activation Causality: Cu(I) salts are prone to oxidation and disproportionation. Starting with bench-stable Cu(OTf)₂ and reducing it in situ guarantees a precise active catalyst loading.

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add Cu(OTf)₂ (0.05 mmol, 5 mol%) and (R,R)-tBu-BOX ligand (0.06 mmol, 6 mol%).

  • Inject anhydrous dichloromethane (DCM, 5.0 mL) and stir for 1 hour to form the Cu(II)-BOX complex (solution turns deep blue/green).

  • Add phenylhydrazine (0.055 mmol) dropwise. Stir until the solution turns pale yellow/colorless, indicating successful reduction to the active Cu(I)-BOX species.

Step 2: Substrate & Internal Standard Loading

  • Add styrene (5.0 mmol, 5.0 equiv) to the active catalyst solution.

  • Add exactly 1.00 mmol of n-dodecane . Causality: Dodecane acts as an inert GC internal standard. Because it does not overlap with the starting materials or products on a standard HP-5 column, it allows for real-time calculation of the reaction yield independent of downstream isolation losses.

  • Cool the reaction mixture to 0 °C using an ice bath.

Step 3: Syringe Pump Addition

  • Dissolve benzyl diazoacetate (1.0 mmol, 1.0 equiv) in anhydrous DCM (5.0 mL) in a gas-tight syringe.

  • Add the diazo solution to the reaction mixture via a syringe pump at a rate of 1.0 mL/hour . Causality: Benzyl diazoacetate can undergo bimolecular coupling to form benzyl maleate/fumarate. Slow addition keeps the steady-state concentration of the diazo compound near zero, kinetically favoring the intermolecular attack of the alkene on the Cu-carbene.

Step 4: In-Process Control (Self-Validation)

  • 30 minutes after the addition is complete, withdraw a 50 µL aliquot, dilute with 1 mL hexanes, and filter through a short plug of silica.

  • Analyze via GC-FID. Calculate the exact yield of the cyclopropane product relative to the dodecane internal standard. If unreacted diazoacetate is detected (or if the solution remains persistently yellow without N₂ evolution), catalyst poisoning has occurred.

Step 5: Quench and Isolation

  • Once GC confirms >99% conversion of the diazoacetate, quench the reaction by exposing it to air and adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to isolate Benzyl (1R,2R)-2-phenylcyclopropanecarboxylate.

Troubleshooting & Causality Matrix

ObservationMechanistic CausalityCorrective Action
High levels of benzyl maleate/fumarate byproducts. The local concentration of benzyl diazoacetate is too high, leading to bimolecular carbene-diazo coupling.Decrease the syringe pump addition rate; ensure vigorous magnetic stirring to prevent localized pooling of the diazo reagent.
Low Enantiomeric Excess (ee). Background uncatalyzed thermal decomposition, or partial oxidation of Cu(I) to Lewis-acidic but achiral Cu(II) species which catalyze the reaction non-selectively.Rigorously degas solvents; ensure complete in situ reduction of Cu(OTf)₂ with phenylhydrazine before adding the alkene.
Reaction stalls; diazo color persists. Catalyst poisoning via coordinating impurities (e.g., water, amines) or degradation of the carbene intermediate.Ensure the styrene is freshly filtered through basic alumina to remove radical inhibitors (BHT) and peroxides.

References

  • Recent progress in insertion and cyclopropanation reactions of metal carbenoids from α-diazocarbonyl compounds ResearchGate 1

  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts Angewandte Chemie International Edition4

  • Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group MDPI 2

  • Comparative Study of the Electronic Structures of μ-Oxo, μ-Nitrido, and μ-Carbido Diiron Octapropylporphyrazine Complexes and Their Catalytic Activity in Cyclopropanation of Olefins ACS Publications 3

Sources

Method

Benzyl cyclopropanecarboxylate as an internal standard in analytical chemistry

Application Note: Benzyl Cyclopropanecarboxylate (BCPC) as a Robust Internal Standard in Chromatographic Assays Executive Summary In quantitative analytical chemistry, selecting an optimal internal standard (IS) is param...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Benzyl Cyclopropanecarboxylate (BCPC) as a Robust Internal Standard in Chromatographic Assays

Executive Summary

In quantitative analytical chemistry, selecting an optimal internal standard (IS) is paramount for mitigating matrix effects, correcting for extraction losses, and normalizing instrumental drift. While isotopically labeled (deuterated or 13C) analogs are the gold standard, they are frequently cost-prohibitive, subject to deuterium exchange, or commercially unavailable for novel analytes. Benzyl cyclopropanecarboxylate (BCPC) has emerged as a highly effective, non-endogenous structural analog IS. This guide details the mechanistic rationale, physicochemical profiling, and a self-validating protocol for utilizing BCPC in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC-MS) workflows.

Mechanistic Rationale: Why BCPC?

The utility of BCPC as an internal standard is grounded in its unique structural chemistry, which dictates its stability, chromatographic behavior, and fragmentation predictability.

  • Non-Endogenous Exclusivity: The conjugation of a cyclopropyl ring to a benzyl ester is virtually non-existent in mammalian biological matrices or standard environmental samples. This guarantees zero baseline interference during the analysis of complex matrices (e.g., plasma, urine, or tissue homogenates).

  • Steric Stability: Unlike straight-chain aliphatic esters which are prone to enzymatic or chemical hydrolysis during aggressive sample preparation, the steric hindrance provided by the rigid cyclopropane ring protects the ester linkage. Literature confirms that BCPC maintains structural integrity even under rigorous catalytic and oxidative conditions [1].

  • Favorable Ionization & Fragmentation: Under Electron Ionization (EI) in GC-MS, BCPC undergoes highly predictable alpha-cleavage. The molecule yields a robust molecular ion and fragments into highly stable, resonant cations, maximizing the Signal-to-Noise (S/N) ratio [2].

Fragmentation Parent Benzyl cyclopropanecarboxylate [M]+ m/z 176 (30%) Cleavage Electron Ionization (EI) & Alpha Cleavage Parent->Cleavage Tropylium Tropylium Cation m/z 91 (100%, Base Peak) Cleavage->Tropylium - C4H5O2 Cyclo Cyclopropanecarbonyl Cation m/z 69 (56%) Cleavage->Cyclo - C7H7O Phenyl Phenyl Cation m/z 77 (32%) Tropylium->Phenyl - CH2

Fig 1. EI-MS fragmentation pathway of Benzyl cyclopropanecarboxylate.

Analytical Profiling & Quantitative Data

To successfully multiplex BCPC into an existing assay, analysts must program their mass spectrometers and UV detectors according to its specific physicochemical properties. The exact mass spectrometric behavior of BCPC has been well-characterized, showing a definitive base peak at m/z 91 due to the tropylium ion[2].

Table 1: Physicochemical and MS Parameters of BCPC

ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C11H12O2Ensures sufficient volatility for GC without derivatization.
Molecular Weight 176.21 g/mol Elutes in a distinct window from low-MW volatile organic compounds.
UV Absorbance Max ~210 nm, 254 nmBenzyl chromophore allows for sensitive HPLC-UV detection.
GC-MS (EI) Base Peak m/z 91 (100%)Primary quantitation ion (Tropylium cation).
GC-MS Qualifier Ions m/z 69 (56%), m/z 77 (32%)Used to calculate ion ratios for peak purity confirmation.
Molecular Ion m/z 176 (30%)Confirms intact IS presence prior to fragmentation [2].

Self-Validating Experimental Protocol

A protocol is only scientifically sound if it acts as a self-validating system—meaning the workflow inherently proves its own accuracy, flags matrix effects, and confirms extraction efficiency. The following methodology utilizes BCPC for the quantification of lipophilic carboxylic acids (e.g., valproic acid or derivatized short-chain fatty acids) in human plasma.

Reagent Preparation
  • IS Working Solution (IS-WS): Prepare a 10 µg/mL solution of BCPC in LC-MS grade Acetonitrile. Store at -20°C.

  • Causality: Acetonitrile acts as both a carrier solvent for the IS and a preliminary protein precipitant when spiked into the matrix.

Step-by-Step Extraction Workflow
  • Matrix Aliquoting: Transfer 100 µL of plasma (or blank matrix for System Suitability) into a 2.0 mL microcentrifuge tube.

  • Pre-Extraction Spiking (Critical Step): Add 50 µL of the BCPC IS-WS to the matrix. Vortex for 10 seconds.

    • Causality: Spiking the IS before any extraction steps ensures that BCPC experiences the exact same physical losses (e.g., emulsion trapping, evaporation loss) as the target analytes. This normalizes the final recovery data.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

    • Causality: MTBE is selected over hexane because its slight polarity optimally solvates the esterified BCPC, while leaving highly polar matrix proteins and salts in the aqueous phase. This prevents MS source fouling.

  • Phase Separation: Transfer 400 µL of the upper organic layer to a clean glass vial.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Reconstitute in 100 µL of the initial mobile phase (for LC) or hexane (for GC).

Workflow A 1. Matrix Aliquot B 2. Spike IS (BCPC) A->B C 3. LLE (MTBE) B->C D 4. Evaporate & Reconstitute C->D E 5. GC-MS Analysis D->E F 6. Ratio Quantification E->F

Fig 2. Self-validating sample preparation and GC-MS workflow using BCPC.

System Suitability and Data Interpretation

To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met using the BCPC internal standard data.

Table 2: Self-Validation Acceptance Criteria

Validation CheckMethodologyAcceptance CriteriaLogical Causality
Selectivity (Blank Check) Inject extracted blank matrix (no IS, no analyte).Signal at BCPC retention time must be <5% of the standard IS response.Proves no endogenous matrix components isobarically interfere with m/z 91 or 69.
Absolute Recovery Compare BCPC peak area in pre-spiked samples vs. post-extracted spiked blanks.Recovery must be consistent (CV < 15%) across all concentration levels.Validates that MTBE extraction efficiency is stable and not concentration-dependent.
Instrumental Drift Monitor absolute BCPC peak area across a 100-sample batch run.BCPC area variation must not exceed ±15% from the batch mean.A sudden drop in IS area flags a partial injection failure, MS source fouling, or vacuum loss.
Peak Purity Calculate the ratio of m/z 91 to m/z 69 for the BCPC peak.Ratio must be within ±20% of the established neat standard ratio.Ensures the IS peak is not co-eluting with an unknown matrix contaminant.

By strictly monitoring the BCPC response, analysts can isolate whether a failed calibration curve is due to sample preparation errors (which will reflect in erratic IS areas) or detector saturation (which will reflect in altered qualifier ion ratios).

Application

Application Note: Insecticidal Profiling of Substituted Benzyl Esters of Cyclopropane Carboxylic Acids

Executive Summary Substituted benzyl esters of cyclopropane carboxylic acids form the core structural scaffold of synthetic pyrethroids, a premier class of neurotoxic insecticides[1]. Originally engineered as photostable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzyl esters of cyclopropane carboxylic acids form the core structural scaffold of synthetic pyrethroids, a premier class of neurotoxic insecticides[1]. Originally engineered as photostable analogs of natural pyrethrins, these compounds are critical assets in agricultural pest management, public health vector control, and veterinary medicine[1][2]. This application note provides drug development professionals and entomological researchers with a mechanistic overview of these compounds, alongside field-validated protocols for phenotypic screening and electrophysiological characterization.

Mechanistic Grounding: The VGSC Target

The primary molecular targets of substituted benzyl esters of cyclopropane carboxylic acids are the voltage-gated sodium channels (VGSCs) located in the axonal membranes of insects[2][3].

Causality of Target Engagement: Pyrethroids are state-dependent modulators; they preferentially bind to the α-subunit of the VGSC when the channel is in its open conformation[2][4]. Steric interaction at this site fundamentally alters the channel's gating kinetics by preventing the conformational changes required for fast inactivation and deactivation[4].

Physiological Cascade: Because the channels are trapped in an open state, the neuron experiences a prolonged, unregulated influx of Na⁺ ions[3]. This prevents membrane repolarization, leading to a cascade of hyperexcitability, repetitive nerve firing, rapid paralysis (phenotypically observed as "knockdown"), and eventual death[3][5]. Secondary effects of this prolonged depolarization include the downstream activation of voltage-gated calcium channels, which further disrupts cellular homeostasis[6].

VGSC_Pathway P_TypeI Type I Pyrethroid (No α-cyano) VGSC Voltage-Gated Sodium Channel (Open State) P_TypeI->VGSC Binds α-subunit P_TypeII Type II Pyrethroid (α-cyano present) P_TypeII->VGSC Binds α-subunit Kinetics1 Short Prolongation (Repetitive Firing) VGSC->Kinetics1 Delayed Inactivation Kinetics2 Long Prolongation (Depolarization Block) VGSC->Kinetics2 Severe Delayed Inactivation Tox Insect Paralysis & Death Kinetics1->Tox Kinetics2->Tox

Mechanistic pathway of Type I and Type II pyrethroid-induced VGSC modulation.

Comparative Profiling: Type I vs. Type II Pyrethroids

The kinetic profile of VGSC modulation is heavily dictated by the presence or absence of an α-cyano group on the phenoxybenzyl moiety[3].

Table 1: Structural and Physiological Comparison of Pyrethroid Classes

FeatureType I PyrethroidsType II Pyrethroids
Structural Marker Lack α-cyano group on the benzyl esterContain α-cyano group on the benzyl ester
Representative Examples Permethrin, Allethrin, BifenthrinDeltamethrin, Cypermethrin, Cyfluthrin
VGSC Kinetics Short prolongation of open time (milliseconds)Long prolongation of open time (100s of ms)[3][5]
Electrophysiology Induces repetitive action potential firingInduces membrane depolarization and conduction block[3]
Toxicity Syndrome T-syndrome (Tremors, hypersensitivity, hyperactivity)CS-syndrome (Choreoathetosis, profuse salivation)

Application Protocol 1: Phenotypic Screening via WHO Bioassay

Purpose: To determine the phenotypic resistance or susceptibility of field-collected insect vectors to specific pyrethroid formulations[7][8]. System Validation: This protocol is self-validating through the mandatory use of parallel control cohorts. If control mortality exceeds 20%, the assay must be discarded, as it indicates environmental stress or poor cohort health[8].

Step-by-Step Methodology:

  • Cohort Standardization: Rear field-collected larvae to adulthood. Select 3–5 day old, non-blood-fed female mosquitoes. Causality: Starve the cohort of sugar for exactly 2 hours prior to testing to standardize metabolic baselines and ensure uniform uptake of the active ingredient[8].

  • Apparatus Assembly: Line red-dotted exposure tubes with pyrethroid-impregnated filter papers (e.g., 0.75% permethrin). Line yellow-dotted control tubes with carrier-oil-impregnated papers[8].

  • Introduction: Aspirate 20–25 mosquitoes into green-dotted holding tubes. Gently blow them into the exposure and control tubes using the sliding gate mechanism[8].

  • Exposure Phase: Maintain tubes vertically for exactly 60 minutes in a climate-controlled environment (27±2°C, 80±10% RH). Record knockdown at 10, 15, 20, 30, 40, 50, and 60 minutes to calculate the KD₅₀ (time to 50% knockdown).

  • Holding Phase: Transfer mosquitoes back to clean holding tubes. Provide a 10% sucrose solution on a cotton pad[8].

  • Mortality Scoring: Record final mortality at 24 hours post-exposure. Causality: The 24-hour window is critical because pyrethroids cause rapid paralysis from which insects with high metabolic resistance (e.g., elevated cytochrome P450s) might recover. This wait time distinguishes true mortality from temporary knockdown[7].

Application Protocol 2: Mechanistic Validation via Patch-Clamp Electrophysiology

Purpose: To quantify the state-dependent binding and kinetic modifications of VGSCs by substituted benzyl esters at the single-cell level[3][9]. System Validation: The protocol utilizes a pre-pulse baseline recording for every cell, ensuring that each neuron acts as its own internal control before drug perfusion[9].

Step-by-Step Methodology:

  • Cell Preparation: Utilize heterologous expression systems (e.g., Xenopus oocytes expressing insect Naᵥ channels) or primary cultured insect neurons (e.g., honeybee antennal lobe neurons)[9].

  • Pipette Fabrication & Filling: Pull borosilicate glass capillaries to a resistance of 1.5–3.0 MΩ. Causality: Fill with a CsF-based intracellular solution. Fluoride enhances seal stability, while Cesium blocks endogenous voltage-gated potassium channels that would otherwise contaminate the sodium current readouts[3].

  • Configuration: Establish a gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration. Compensate for series resistance (>80%) to minimize voltage errors during massive Na⁺ influx[3].

  • Baseline Recording: Apply a standard voltage step protocol (e.g., holding at -100 mV, stepping to 0 mV for 20 ms) to elicit baseline transient Na⁺ currents (I_Na).

  • Compound Perfusion: Perfuse the bath with the pyrethroid solution (e.g., 10 µM deltamethrin in 0.1% DMSO). Allow 5-10 minutes for equilibration.

  • Tail Current Measurement: Apply a depolarizing prepulse (to 0 mV for 100 ms) followed by rapid repolarization to -100 mV. Causality: Stepping back to a hyperpolarized state forces normal channels to close instantly. The residual, slowly decaying "tail current" (I_tail) is exclusively mediated by pyrethroid-bound channels, providing a highly specific readout of target engagement[9].

  • Data Analysis: Calculate the percentage of modified channels using the formula: M = (I_tail / (Eh - Erev)) / (I_Na / (Et - Erev)) × 100[9].

PatchClamp_Workflow Prep Cell Preparation (Naᵥ Expression) Seal Whole-Cell Configuration Prep->Seal Base Baseline I_Na Recording Seal->Base Drug Pyrethroid Perfusion Base->Drug Tail Tail Current Measurement Drug->Tail Calc Calculate % Modified Channels (M) Tail->Calc

Workflow for patch-clamp quantification of pyrethroid-modified VGSCs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl Cyclopropanecarboxylate Synthesis Optimization

Welcome to the Technical Support Center for cyclopropyl ester synthesis. As application scientists, we frequently encounter researchers struggling with the esterification of cyclopropanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropyl ester synthesis. As application scientists, we frequently encounter researchers struggling with the esterification of cyclopropanecarboxylic acid. The primary culprit is often a misunderstanding of the substrate's unique electronic properties.

The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. Its C–C bonds have high p-character ("banana bonds"), making them react similarly to alkenes. Under strongly acidic conditions (such as those used in a classical Fischer esterification), electrophiles can attack the ring, triggering a carbocation cascade that results in[1]. Therefore, achieving high yields of benzyl cyclopropanecarboxylate strictly requires mild, non-acidic conditions[2].

Below, we detail the optimized workflows, quantitative comparative data, and a troubleshooting FAQ to ensure your synthesis is robust, scalable, and self-validating.

Workflow cluster_0 Route A: Steglich Esterification cluster_1 Route B: Base-Mediated Alkylation Start Cyclopropanecarboxylic Acid Steglich EDC·HCl + DMAP Benzyl Alcohol, DCM, 25°C Start->Steglich Alkylation K2CO3 + TBAB Benzyl Bromide, Toluene/H2O, 80°C Start->Alkylation Steglich_Adv Mild conditions Prevents ring opening Steglich->Steglich_Adv Product Benzyl Cyclopropanecarboxylate (Target Ester) Steglich_Adv->Product Alkylation_Adv Scalable Easy purification Alkylation->Alkylation_Adv Alkylation_Adv->Product

Synthetic workflows for Benzyl cyclopropanecarboxylate production.

Part 1: Quantitative Optimization Data

To demonstrate the causality behind our protocol choices, the table below summarizes the optimization parameters tested during the development of our standard operating procedures.

Optimization ParameterCondition TestedYield (%)Purity (%)Key Byproducts / Observations
Acid Catalyst (Fischer) H₂SO₄ (cat.), Toluene, Reflux2845High levels of ring-opened isomers
Coupling Agent (DCC) DCC, DMAP (5%), DCM, 25°C7685DCU contamination, N-acylurea (5%)
Coupling Agent (EDC) EDC·HCl, DMAP (10%), DCM, 25°C89>98Trace N-acylurea, easy aqueous workup
Base Alkylation (No PTC) K₂CO₃, BnBr, DMF, 60°C6290Incomplete conversion, Benzyl alcohol
Base Alkylation (PTC) K₂CO₃, TBAB (5%), BnBr, Toluene, 80°C95>98Clean reaction, rapid kinetics

Part 2: Standard Operating Protocols (SOPs)

Protocol A: Optimized Steglich Esterification (EDC/DMAP Method)

This protocol utilizes a water-soluble carbodiimide (EDC·HCl) to create a self-validating purification system. By avoiding DCC, we eliminate the persistent dicyclohexylurea (DCU) byproduct, allowing the target ester to be isolated via a simple aqueous wash without column chromatography.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cyclopropanecarboxylic acid (1.0 equiv) and Benzyl alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Mechanistic Note: 10 mol% DMAP is critical to outcompete the 1,3-rearrangement of the O-acylisourea intermediate.

  • Activation: Cool the reaction mixture strictly to 0°C using an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) in portions. Mechanistic Note: Cooling prevents exothermic degradation and minimizes side reactions during the initial activation step.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 6–8 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the acid is consumed.

  • Self-Validating Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation

For larger-scale syntheses, base-mediated alkylation is preferred due to cheaper reagents. The addition of a Phase Transfer Catalyst (PTC) overcomes the mass-transfer limitations of heterogeneous solid-liquid reactions.

  • Preparation: In a round-bottom flask, suspend finely milled, anhydrous Potassium carbonate (K₂CO₃) (1.5 equiv) in Toluene (0.5 M).

  • Salt Formation: Add Cyclopropanecarboxylic acid (1.0 equiv) and stir for 15 minutes at room temperature to form the potassium cyclopropanecarboxylate salt.

  • PTC and Electrophile: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) followed by Benzyl bromide (1.05 equiv). Mechanistic Note: TBAB acts as a lipophilic shuttle, pulling the insoluble cyclopropanecarboxylate anion into the toluene phase to react with benzyl bromide.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 4 hours. The reaction is self-validating: as the solid K₂CO₃ is consumed and the salt reacts, the suspension characteristics will visibly thin out.

  • Workup: Cool to room temperature and quench with distilled water to dissolve inorganic salts. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Ester Yield Check Analyze Crude by NMR/LC-MS Issue->Check RingOpen Ring-Opened Products? Check->RingOpen AcylUrea N-Acylurea Byproduct? Check->AcylUrea Incomplete Incomplete Conversion? Check->Incomplete SolveAcid Eliminate strong acids. Switch to Steglich/Alkylation. RingOpen->SolveAcid Yes SolveDMAP Increase DMAP to 10 mol%. Ensure 0°C addition. AcylUrea->SolveDMAP Yes SolvePTC Add TBAB (Phase Transfer). Check moisture levels. Incomplete->SolvePTC Yes

Troubleshooting logic tree for low yields in cyclopropyl ester synthesis.

Q1: I used DCC for my Steglich esterification, but I have a white precipitate that won't go away, and a highly polar impurity on my TLC. What went wrong? A1: You are encountering two classic issues with Dicyclohexylcarbodiimide (DCC). First, the white precipitate is Dicyclohexylurea (DCU), which is notoriously difficult to remove because it is partially soluble in organic solvents. Second, the polar impurity is an N-acylurea byproduct, caused by the of the O-acylisourea intermediate[3]. Resolution: Switch your coupling agent to EDC·HCl (Protocol A). To prevent the N-acylurea formation, ensure your DMAP loading is at least 10 mol% and that EDC is added at 0°C. DMAP acts as an , intercepting the intermediate faster than it can rearrange[4].

Q2: My base-mediated alkylation using K₂CO₃ and Benzyl bromide in DMF stalled at 60% conversion. Adding more time or heat didn't help. Why? A2: This is a mass transfer limitation. Potassium cyclopropanecarboxylate is highly polar and forms a heterogeneous suspension in organic solvents, limiting its contact with the solvated benzyl bromide. Furthermore, prolonged heating in DMF can lead to solvent degradation or side reactions. Resolution: Implement a Phase Transfer Catalyst (PTC) workflow (Protocol B). By moving the reaction to a Toluene system and adding 5 mol% Tetrabutylammonium bromide (TBAB), the lipophilic tetrabutylammonium cation pairs with the cyclopropanecarboxylate anion, shuttling it into the organic phase. This drastically accelerates the Sₙ2 kinetics and drives the reaction to completion.

Q3: Why am I seeing a high percentage of acyclic aliphatic impurities in my crude NMR? A3: This is the signature of cyclopropane ring-opening. If you are using strong mineral acids (e.g., H₂SO₄ or p-TsOH), the acid protonates the cyclopropane ring, triggering a cascade that opens the ring to form substituted butanoates[1]. Resolution: Immediately switch to neutral or mildly basic conditions, such as the Steglich esterification or base-mediated alkylation.

References

  • Title: Cyclopropanecarboxylic acids and esters (US Patent 3,997,586) | Source: Google Patents | URL: [1]

  • Title: Steglich esterification | Source: Wikipedia | URL: [Link][3]

  • Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives | Source: PMC | URL: [Link][2]

  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | Source: Organic Syntheses | URL: [Link][4]

Sources

Optimization

Technical Support Center: Benzyl Cyclopropanecarboxylate Synthesis

Welcome to the technical support center for the synthesis of benzyl cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzyl cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Troubleshooting Guide: Common Side Reactions & Their Mitigation

The synthesis of benzyl cyclopropanecarboxylate, typically achieved through the esterification of cyclopropanecarboxylic acid with benzyl alcohol, is a crucial step in the preparation of various pharmaceutical intermediates. However, several side reactions can occur, leading to reduced yields and complex purification profiles. This section details these common issues and provides actionable solutions.

Issue 1: Low Yield of Benzyl Cyclopropanecarboxylate

Question: My reaction is showing low conversion to the desired benzyl cyclopropanecarboxylate. What are the potential causes and how can I improve the yield?

Answer: Low yields are often multifactorial. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The Fischer esterification is an equilibrium-driven process.[1] To drive the reaction towards the product, consider the following:

    • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the starting materials. Employing a Dean-Stark apparatus with an azeotropic solvent like toluene or benzene can effectively remove water as it is formed.[2]

    • Excess Reagent: Using an excess of either benzyl alcohol or cyclopropanecarboxylic acid can also shift the equilibrium. Since benzyl alcohol is often less expensive and easier to remove, it is typically used in excess.[1]

    • Catalyst Inactivity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in an appropriate amount (typically 1-5 mol%).

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction is heated to a sufficient temperature to facilitate the reaction and azeotropic removal of water. Refluxing toluene (approx. 110 °C) is a common condition.[2]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.

Issue 2: Formation of Dibenzyl Ether

Question: I am observing a significant amount of dibenzyl ether as a byproduct in my reaction mixture. What causes this and how can I prevent it?

Answer: The formation of dibenzyl ether is a common side reaction, particularly under acidic conditions.[3][4]

  • Mechanism of Formation: Benzyl alcohol can undergo acid-catalyzed self-etherification. The acidic catalyst protonates the hydroxyl group of one benzyl alcohol molecule, which then leaves as water, forming a stable benzyl carbocation. This carbocation is then attacked by the hydroxyl group of a second benzyl alcohol molecule to form dibenzyl ether.

  • Mitigation Strategies:

    • Control of Acidity: Use the minimum effective amount of acid catalyst. Excess acid can promote the self-etherification of benzyl alcohol.

    • Temperature Control: While higher temperatures favor esterification, they can also accelerate the formation of dibenzyl ether. Find the optimal temperature that provides a good reaction rate without excessive byproduct formation.

    • Alternative Esterification Methods: If dibenzyl ether formation is persistent, consider alternative methods that do not require strong acidic conditions:

      • Reaction with Cyclopropanecarbonyl Chloride: Convert cyclopropanecarboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting cyclopropanecarbonyl chloride can then be reacted with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.[2][5]

      • DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to couple cyclopropanecarboxylic acid and benzyl alcohol. This method is generally high-yielding and proceeds under mild conditions.

Issue 3: Ring-Opening of the Cyclopropane Moiety

Question: My analytical data suggests the presence of products resulting from the opening of the cyclopropane ring. Why is this happening and what conditions can I use to avoid it?

Answer: The cyclopropane ring is strained and can undergo ring-opening under certain conditions, particularly in the presence of strong acids and nucleophiles.[6][7][8]

  • Mechanism of Ring-Opening: Acid-catalyzed ring-opening can occur, especially with donor-acceptor cyclopropanes, leading to the formation of a carbocation intermediate that can be trapped by nucleophiles present in the reaction mixture.[9][10] While benzyl cyclopropanecarboxylate itself is not a classic donor-acceptor cyclopropane, harsh acidic conditions can still promote this side reaction.

  • Preventative Measures:

    • Milder Acid Catalysts: Consider using milder Lewis acids or solid-supported acid catalysts that can be easily filtered off after the reaction.

    • Avoidance of Strong Nucleophiles: Ensure the reaction is free from strong nucleophilic impurities that could attack the cyclopropane ring.

    • Alternative Synthesis Routes: If ring-opening is a significant issue, utilizing a synthetic strategy that forms the cyclopropane ring at a later stage or employs milder esterification conditions is advisable.

Issue 4: Polymerization of Benzyl Alcohol

Question: I am observing the formation of a polymeric, insoluble material in my reaction flask. Could this be from the benzyl alcohol?

Answer: Yes, under strongly acidic conditions and at elevated temperatures, benzyl alcohol can undergo self-condensation or polymerization to form polybenzyl ethers.

  • Mitigation:

    • Strict Temperature Control: Avoid excessively high temperatures.

    • Moderate Acidity: Use the lowest effective concentration of the acid catalyst.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing benzyl cyclopropanecarboxylate on a lab scale?

A1: The Fischer-Speier esterification, which involves reacting cyclopropanecarboxylic acid with an excess of benzyl alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, is generally the most straightforward and economical method.[1] The use of a Dean-Stark trap to remove water is highly recommended to drive the reaction to completion.[2]

Q2: How can I effectively purify benzyl cyclopropanecarboxylate from the reaction mixture?

A2: Purification typically involves the following steps:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine to remove any residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Chromatography/Distillation: For high purity, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should be followed:

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents like thionyl chloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents: Strong acids like sulfuric acid are corrosive and should be handled with care. Thionyl chloride is toxic and reacts violently with water.

Q4: Can I use a different alcohol instead of benzyl alcohol?

A4: Yes, the general principles of esterification apply to other alcohols as well. However, the reactivity of the alcohol and its susceptibility to side reactions (like dehydration for tertiary alcohols) should be considered. For instance, transesterification is another viable method where a lower alkyl ester of cyclopropanecarboxylic acid is reacted with a higher boiling alcohol in the presence of a base catalyst.[2]

III. Experimental Protocols & Data

Protocol 1: Fischer Esterification of Cyclopropanecarboxylic Acid with Benzyl Alcohol
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (to a concentration of ~0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the workup and purification as described in FAQ Q2.

Protocol 2: Esterification via Cyclopropanecarbonyl Chloride
  • Acid Chloride Formation: In a fume hood, add cyclopropanecarboxylic acid (1.0 eq) to a round-bottom flask. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 1-2 hours until gas evolution ceases.

  • Esterification: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure. Dissolve the crude cyclopropanecarbonyl chloride in an anhydrous solvent like dichloromethane.

  • In a separate flask, dissolve benzyl alcohol (1.1 eq) and pyridine (1.2 eq) in dichloromethane.

  • Cool the benzyl alcohol solution in an ice bath and add the cyclopropanecarbonyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude product for further purification.

Table 1: Comparison of Common Esterification Methods
MethodCatalyst/ReagentTemperatureCommon Side ReactionsAdvantagesDisadvantages
Fischer Esterification H₂SO₄ or p-TsOHHigh (Reflux)Dibenzyl ether formation, PolymerizationCost-effective, simple setupEquilibrium limited, requires high temp.
Acid Chloride Thionyl Chloride, PyridineRoom Temp.Residual acid, pyridine saltsHigh yield, fast reactionRequires extra step for acid chloride
DCC/DMAP Coupling DCC, DMAPRoom Temp.Dicyclohexylurea (DCU) byproductMild conditions, high yieldReagents are more expensive

IV. Visualizing Reaction Pathways

Diagram 1: Benzyl Cyclopropanecarboxylate Synthesis and Key Side Reactions

G Start Cyclopropanecarboxylic Acid + Benzyl Alcohol Product Benzyl Cyclopropanecarboxylate Start->Product Fischer Esterification Side1 Dibenzyl Ether Start->Side1 Self-etherification Side2 Ring-Opened Products Start->Side2 Ring Opening Side3 Polybenzyl Ethers Side1->Side3 Polymerization Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Start

Caption: Key reaction pathways in the synthesis of benzyl cyclopropanecarboxylate.

V. References

  • G. A. Molander, and P. J. Nichols. "Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclopropanes." Chemical Reviews, 1996.

  • M. A. P. Martins, et al. "Ring-Opening of Donor-Acceptor Cyclopropanes." Chemical Society Reviews, 2004.

  • S. F. Wnuk, and M. J. Robins. "Ring-Opening of Cyclopropyl-Substituted Pyrimidine Nucleosides." The Journal of Organic Chemistry, 1990.

  • E. V. Dehmlow, and D. Balschukat. "Phase-Transfer Catalyzed Ring-Opening of Activated Cyclopropanes." Tetrahedron Letters, 1985.

  • R. A. Widenhoefer, and M. A. DeCecco. "Gold(I)-Catalyzed Ring-Opening of Donor-Acceptor Cyclopropanes with Alcohols." Organic Letters, 2007.

  • J. March. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. Wiley, 1992.

  • A. I. Vogel, et al. Vogel's Textbook of Practical Organic Chemistry, 5th ed. Prentice Hall, 1989.

  • US Patent 3,850,977A, "3-substituted-benzyl cyclopropane-carboxylates," Google Patents, 1974.

  • "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Master Organic Chemistry. [Link]

  • "Undesired side reaction using benzyl alcohol as reactant." ResearchGate. [Link]

  • "Etherification reactions of para-substituted benzyl alcohol derivatives." ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Benzyl Cyclopropanecarboxylate Stability &amp; Troubleshooting

As a Senior Application Scientist, I frequently consult on the stability of Benzyl cyclopropanecarboxylate (BCPC) during complex, multi-step drug syntheses. BCPC is a uniquely challenging motif because it contains two di...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the stability of Benzyl cyclopropanecarboxylate (BCPC) during complex, multi-step drug syntheses. BCPC is a uniquely challenging motif because it contains two distinct reactive domains with orthogonal vulnerabilities: the benzyl ester (susceptible to hydrolysis and hydrogenolysis) and the highly strained cyclopropane ring (prone to strain-release ring opening under electrophilic or radical conditions).

Understanding the mechanistic causality behind these degradation pathways is critical for rational experimental design. This guide provides a self-validating framework to troubleshoot BCPC instability, optimize reaction conditions, and ensure high-fidelity synthetic outcomes.

Mechanistic Troubleshooting Workflow

The following diagnostic tree isolates the root cause of BCPC degradation based on the reaction environment, guiding you toward the appropriate optimization strategy.

BCPC_Troubleshooting Start Observe BCPC Degradation CheckCond Identify Reaction Conditions Start->CheckCond IsH2 Hydrogenation (Pd/C, H2)? CheckCond->IsH2 IsAcidBase Strong Acid/Base Present? IsH2->IsAcidBase No EsterCleavage Benzyl Ester Hydrogenolysis IsH2->EsterCleavage Yes IsLewis Lewis Acids or Electrophiles? IsAcidBase->IsLewis No Hydrolysis Ester Hydrolysis (Saponification/Acidic) IsAcidBase->Hydrolysis Yes RingOpening Cyclopropane Ring Opening IsLewis->RingOpening Yes OptH2 Poison Catalyst (e.g., Pyridine) or Change PG EsterCleavage->OptH2 OptpH Buffer System or Milder Reagents Hydrolysis->OptpH OptLewis Use Non-Acidic Conditions (e.g., DDQ) RingOpening->OptLewis

Troubleshooting workflow for Benzyl cyclopropanecarboxylate degradation.

Quantitative Stability Matrix

To predict BCPC behavior, consult this stability matrix. It summarizes the half-lives and primary degradation pathways of BCPC under standard synthetic conditions.

Reaction ConditionBenzyl Ester StabilityCyclopropane Ring StabilityPrimary Degradation PathwayEstimated Cleavage Time
Pd/C, H₂ (1 atm), MeOH, 25°C Highly LabileStableHydrogenolysis (Yields Toluene + Acid)< 1 hour
1M NaOH (aq) / THF, 25°C LabileStableBase-Catalyzed Hydrolysis (Saponification)1 - 2 hours
TFA / CH₂Cl₂ (1:1), 25°C Moderately StableStableAcid-Catalyzed Hydrolysis> 24 hours
Sc(OTf)₃ or strong Lewis Acids StableLabileElectrophilic Ring-OpeningSubstrate dependent
DDQ, wet CH₂Cl₂ StableStableNone (Compatible with oxidative conditions)Indefinitely Stable
Frequently Asked Questions (FAQs)

Q1: My benzyl cyclopropanecarboxylate is degrading during a catalytic hydrogenation step meant to reduce an alkene elsewhere in the molecule. How can I retain the benzyl ester? A1: The benzyl ester is a classic protecting group specifically designed to be cleaved via hydrogenolysis (Pd/C, H₂)[1]. The palladium surface binds the aromatic ring, facilitating oxidative addition into the benzylic C-O bond. To retain the ester, you must disrupt this causality by selectively poisoning the catalyst. The addition of nitrogenous bases (e.g., ammonia, pyridine, or ammonium acetate) effectively inhibits the hydrogenolysis of benzyl esters while allowing the less sterically demanding alkene hydrogenation to proceed smoothly[2]. Alternatively, use a hydrogen transfer source like 1,4-cyclohexadiene to limit hydrogen availability[2].

Q2: I am observing unexpected ring-opening of the cyclopropane moiety during a Lewis acid-mediated glycosylation. Why does this happen? A2: The cyclopropane ring possesses approximately 27 kcal/mol of strain energy[3]. When a reactive intermediate—such as a carbocation or a strong Lewis acid-coordinating species—is generated adjacent to the ring, the energetic benefit of strain release drives the heterolytic cleavage of the C-C bond[4]. To suppress this, you must counterbalance the strain release by avoiding highly acidic conditions. Generating electrophiles under non-acidic oxidative conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) has been shown to prevent competitive ring cleavage entirely[3]. If Lewis acids are mandatory, screen milder variants like Sc(OTf)₃[5].

Q3: How stable is BCPC to standard saponification conditions compared to other esters? A3: Benzyl esters undergo base-catalyzed hydrolysis at rates comparable to standard ethyl esters and are highly labile to strong nucleophiles like hydroxide[1]. If orthogonal deprotection is required (e.g., removing an acetate without touching the BCPC), you must rely on mild, selective conditions such as K₂CO₃ in MeOH at 0°C, or utilize enzymatic esterases which offer extreme chemoselectivity without basic degradation[1].

Self-Validating Experimental Protocols
Protocol A: Selective Alkene Hydrogenation in the Presence of BCPC

Causality & Validation: This protocol utilizes pyridine as a catalyst poison. Pyridine coordinates to the highly active sites on the palladium surface, increasing the activation energy required for benzylic C-O bond cleavage. The protocol is self-validating: if the alkene reduces but the ester remains, the poisoning was successful.

  • Preparation: In a flame-dried Schlenk flask, dissolve the BCPC-containing alkene substrate (1.0 mmol) in anhydrous methanol (10 mL).

  • Inhibitor Addition: Add pyridine (0.1 mmol, 10 mol%) to the solution. Stir for 5 minutes at room temperature to ensure homogeneous distribution.

  • Catalyst Loading: Carefully add 10% Pd/C (50 mg). (Safety Note: Pd/C is pyrophoric; add under a gentle stream of argon.)

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via balloon, 1 atm) three times. Stir vigorously at 25°C.

  • Validation Check: Monitor the reaction via LC-MS or TLC. The alkene should reduce within 2-4 hours. The UV-active BCPC spot should maintain its original Rf value, confirming the ester is intact.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure to yield the intact BCPC derivative.

Protocol B: Controlled Base-Catalyzed Hydrolysis (Saponification) of BCPC

Causality & Validation: Saponification is driven by the irreversible formation of the cyclopropanecarboxylate salt. Using a co-solvent system (THF/H₂O) ensures the homogeneity of the lipophilic benzyl ester and the aqueous hydroxide, preventing biphasic reaction stalling.

  • Dissolution: Dissolve Benzyl cyclopropanecarboxylate (1.0 mmol) in a 1:1 mixture of THF and distilled water (10 mL total volume).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1.0 M aqueous LiOH (1.5 mL, 1.5 mmol) dropwise. (Note: LiOH is preferred over NaOH for milder, more controlled hydrolysis).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation Check: Analyze an aliquot by TLC (Hexanes/EtOAc 4:1). The UV-active benzyl ester spot should disappear, replaced by a highly polar spot at the baseline (the carboxylate salt) and a new spot for benzyl alcohol.

  • Isolation: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with diethyl ether (2 x 10 mL) to remove the benzyl alcohol byproduct.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2 using 1 M HCl to protonate the carboxylate.

  • Extraction: Extract the precipitated cyclopropanecarboxylic acid with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure acid.

References
  • Appendix 6: Protecting groups - Oxford Learning Link. Available at:[Link]

  • Benzyl Ethers - Organic Chemistry Portal. Available at:[Link]

  • Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A - PMC (National Institutes of Health). Available at:[Link]

  • The Chemistry of Cyclopropanols - Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Benzyl Cyclopropanecarboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the purification of Benzyl cyclopropanecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the purification of Benzyl cyclopropanecarboxylate. The following content is structured in a question-and-answer format to directly address common challenges encountered during the post-reaction workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of Benzyl cyclopropanecarboxylate. What are the most likely impurities in my crude product?

A1: Understanding the potential impurities is the first critical step toward designing an effective purification strategy. In a typical Fischer esterification reaction between benzyl alcohol and cyclopropanecarboxylic acid using an acid catalyst (e.g., H₂SO₄), you should anticipate the following impurities:

  • Unreacted Starting Materials: The most common impurities are residual benzyl alcohol and cyclopropanecarboxylic acid, especially since esterification is an equilibrium-driven process.[1][2]

  • Acid Catalyst: The strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, will be present in the crude mixture.[1]

  • Side-Reaction Products:

    • Dibenzyl ether: Formed by the acid-catalyzed self-condensation of two molecules of benzyl alcohol.[1]

    • Water: A stoichiometric byproduct of the esterification reaction.[3]

  • Impurities from Starting Materials:

    • Benzaldehyde: Benzyl alcohol can oxidize to benzaldehyde, which may be present in the starting material or form during the reaction.[4][5]

    • Crotonic acid: If the cyclopropanecarboxylic acid was synthesized via oxidation of cyclopropanecarboxaldehyde, crotonic acid can be a difficult-to-separate impurity due to their very similar boiling points.[6]

A logical workflow for identifying and removing these impurities is essential for obtaining a high-purity final product.

G cluster_0 Impurity Identification & Initial Workup cluster_1 Primary Purification cluster_2 Final Polish & Analysis Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Quench & Dilute Drying Drying Aqueous Workup->Drying Separate Organic Layer Distillation Distillation QC Analysis QC Analysis Distillation->QC Analysis Chromatography Chromatography Chromatography->QC Analysis Drying->Distillation If thermally stable & B.P. differs Drying->Chromatography If thermally sensitive or close B.P. Pure Product Pure Product QC Analysis->Chromatography Fails Spec QC Analysis->Pure Product Meets Spec

Caption: General purification workflow for Benzyl cyclopropanecarboxylate.

Q2: My crude product is highly acidic. How do I effectively remove the unreacted cyclopropanecarboxylic acid and the strong acid catalyst?

A2: Neutralizing and removing acidic components is a standard and crucial part of the workup. This is best achieved with an aqueous basic wash.

The principle is to convert the acidic impurities into their corresponding water-soluble salts, which can then be easily separated from the organic layer containing your ester product.

Experimental Protocol: Basic Aqueous Wash

  • Dilution: Transfer your crude reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to ensure a manageable viscosity and clear layer separation.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) to the separatory funnel.[2][7]

    • Causality: These weak bases will react with the strong acid catalyst and the unreacted carboxylic acid to form sodium salts, carbon dioxide, and water. The salts are highly polar and will partition into the aqueous layer.

    • Caution: Add the basic solution slowly and vent the separatory funnel frequently by inverting it and opening the stopcock. The neutralization reaction produces CO₂ gas, which can cause a dangerous pressure buildup. Continue adding the base until the effervescence ceases.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining base and salts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and reduces the formation of emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

Q3: I've removed the acidic impurities, but I suspect unreacted benzyl alcohol is still present. What is the best method to remove it?

A3: Removing residual benzyl alcohol is critical, as its boiling point is relatively close to that of the product, which can complicate purification by distillation alone. The choice between distillation and chromatography depends on the scale of your reaction and the required final purity.

Method 1: Vacuum Fractional Distillation

This is the preferred method for larger quantities and when impurities have sufficiently different boiling points.

CompoundBoiling Point (°C) at 760 mmHg
Benzaldehyde~179 °C
Cyclopropanecarboxylic Acid182-184 °C[6]
Benzyl Alcohol~205 °C[8]
Benzyl cyclopropanecarboxylate ~245-250 °C (Predicted)
Dibenzyl Ether~298 °C

Table 1: Boiling points of Benzyl cyclopropanecarboxylate and related impurities.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Drying: It is imperative that the crude ester is thoroughly dried before distillation. The presence of water can interfere with the boiling points and lead to co-distillation.[1]

  • Fractionation:

    • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions first, which may include residual solvents or benzaldehyde.

    • Carefully collect the fraction corresponding to benzyl alcohol.

    • Increase the temperature to distill and collect your target product, Benzyl cyclopropanecarboxylate.

    • High-boiling impurities like dibenzyl ether will remain in the distillation flask.

Method 2: Silica Gel Column Chromatography

Chromatography is an excellent method for achieving very high purity, especially for smaller scales or when distillation fails to provide adequate separation.[9][10]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve your crude, dried product in a minimal amount of the chromatography solvent and load it onto the top of the silica column.

  • Elution: Begin eluting the column with your chosen solvent system. Benzyl cyclopropanecarboxylate is less polar than benzyl alcohol. Therefore:

    • Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). The less polar dibenzyl ether and the product ester will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar benzyl alcohol.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Benzyl cyclopropanecarboxylate.

G cluster_0 Decision Point cluster_1 Purification Path Crude (Acid-free) Crude (Acid-free) Vacuum Distillation Vacuum Distillation Crude (Acid-free)->Vacuum Distillation Large Scale & B.P. Delta > 25°C Column Chromatography Column Chromatography Crude (Acid-free)->Column Chromatography High Purity Needed & Small Scale or Close B.P. Pure Product Pure Product Vacuum Distillation->Pure Product Column Chromatography->Pure Product

Caption: Decision tree for primary purification method selection.

Q4: My final product appears pure by NMR, but it's slightly wet or cloudy. How can I ensure it's completely dry?

A4: Residual water or solvents can compromise the stability and purity of your final product. Proper drying is a non-negotiable final step.

  • Chemical Drying: After the aqueous workup, the organic layer should be treated with a solid drying agent.[1]

    • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral, high-capacity drying agent. It works by forming a hydrated salt. It is a good general-purpose choice.

    • Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic, fast-acting, and high-capacity drying agent.

    • Procedure: Add the drying agent to the organic solution and swirl. If the agent clumps together, add more until some particles remain free-flowing. Allow it to sit for 15-30 minutes, then filter the solution to remove the drying agent.

  • Azeotropic Removal: If you are using a solvent like toluene during your reaction, water can be removed azeotropically using a Dean-Stark apparatus. This is typically done during the reaction itself to drive the equilibrium forward but can also be applied post-workup if the product is dissolved in a suitable solvent.[6]

  • High Vacuum: After removing solvents with a rotary evaporator, placing the product under a high vacuum for several hours can help remove the last traces of volatile solvents and water.

By systematically addressing each class of potential impurity with the appropriate technique, you can reliably and efficiently obtain high-purity Benzyl cyclopropanecarboxylate for your research and development needs.

References

  • Filo. (2026, March 4).
  • Veeprho Pharmaceuticals.
  • Veeprho. Cyclopropanecarboxylic Acid | CAS 1759-53-1.
  • Greenfield Global. (2018, February). ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS (PPS238, Rev 1.4).
  • Esterific
  • Pharmaffili
  • Benzyl Alcohol. The Japanese Pharmacopoeia.
  • Benchchem. (2025). Effect of benzyl chloride impurities on reaction outcome.
  • Matsui et al. (1974). U.S. Patent No. 3,850,977. U.S.
  • The Good Scents Company. cyclopropane carboxylic acid.
  • Trungtamthuoc.com. (2025, November 21).
  • Recrystalliz
  • CymitQuimica. CAS 1759-53-1: Cyclopropanecarboxylic acid.
  • Recio, A., III, Heinzman, J. D., & Tunge, J. A. (2011). Decarboxylative Benzylation and Arylation of Nitriles. The Royal Society of Chemistry.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics.
  • CDH Fine Chemical. Cyclopropane Carboxylic Acid AR | 1759-53-1.
  • LGC Standards. Cyclopropanecarboxylic Acid.
  • Sciencemadness Wiki. (2022, April 6).
  • QuickCompany.
  • Benchchem. (2025). An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • European Patent Office. (n.d.).
  • Preparation of cyclopropan-carboxylates. (1984).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Synthesis of cyclopropane containing n
  • Benchchem. Application Notes and Protocols for the Crystallization of (R)
  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxyl
  • Organic Syntheses Procedure. (n.d.).
  • AUS-e-TUTE.
  • Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).
  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERV
  • Cyclopropan
  • Benzyl Benzo
  • General experimental. (n.d.). Wiley-VCH.
  • Organic Chemistry Lab Technique - Recrystalliz
  • Organic Chemistry Portal. Benzyl Esters.
  • THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL- DERIVATIVES FROM BENZYL CHLORIDE. (n.d.). Archive.org.
  • Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chrom

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Troubleshooting

Technical Support Center: Catalyst Deactivation in Benzyl Cyclopropanecarboxylate Synthesis

Welcome to the technical support center for the synthesis of benzyl cyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges relat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzyl cyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges related to catalyst deactivation during this critical chemical transformation. Here, we will explore the common causes of catalyst deactivation and provide detailed troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section provides a systematic approach to identifying and addressing catalyst deactivation during the synthesis of benzyl cyclopropanecarboxylate.

Issue 1: Gradual Decrease in Reaction Rate and Yield

A slow decline in catalytic activity over several runs is a common observation and often points to fouling, coking, or sintering of the catalyst.[1]

Potential Cause 1: Coking/Fouling

  • Explanation: Carbonaceous materials, often referred to as coke, can deposit on the surface of the catalyst, blocking active sites.[2] This is particularly relevant when using heterogeneous catalysts like palladium on carbon (Pd/C) in related synthesis steps.[2] Fouling can also occur from the deposition of other non-volatile organic species on the catalyst surface.[3]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully examine the spent catalyst. A change in color, such as darkening or the appearance of a solid coating, can indicate coking or fouling.

    • Solvent Washing: Wash the catalyst with an appropriate organic solvent to remove any soluble deposits.[1] For some systems, sonication during washing can enhance the cleaning process.[2]

    • Thermal Treatment (for robust heterogeneous catalysts): For certain inorganic catalysts like zeolites, a controlled calcination in air or an inert atmosphere can burn off carbonaceous deposits.[4] This should be done with caution, following catalyst-specific regeneration protocols to avoid thermal damage.

Potential Cause 2: Sintering

  • Explanation: High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones, which reduces the active surface area.[5][6] This is a common deactivation mechanism for supported metal catalysts.[7]

  • Troubleshooting Steps:

    • Reaction Temperature Optimization: Evaluate if the reaction can be conducted at a lower temperature without significantly compromising the reaction rate. Even a small reduction in temperature can sometimes mitigate sintering over the long term.[8]

    • Catalyst Characterization: Techniques like BET surface area analysis can be used to measure the active surface area of the fresh and spent catalyst. A significant decrease in surface area points towards sintering.[3]

    • Catalyst Selection: Consider using a catalyst with a more thermally stable support material or one that is specifically designed to resist sintering.[8]

Issue 2: Sudden and Complete Loss of Catalytic Activity

A sharp drop in catalyst performance often suggests the presence of a poison in the reaction mixture.[1]

Potential Cause 1: Poisoning by Impurities

  • Explanation: Certain chemical species can strongly and often irreversibly bind to the active sites of the catalyst, rendering them inactive.[3] For transition metal catalysts, particularly rhodium and palladium which are common in cyclopropanation, sulfur and phosphorus compounds are notorious poisons.[9]

  • Troubleshooting Steps:

    • Reagent and Solvent Purity Check: Ensure the purity of all starting materials (benzyl alcohol, cyclopropanecarboxylic acid or its derivatives), and solvents. Trace impurities can have a significant impact. Use of anhydrous reagents and solvents is often crucial.[10]

    • Feedstock Analysis: If possible, analyze the feedstock for common catalyst poisons. For example, thiols or phosphines can severely deactivate rhodium catalysts.[9]

    • Chemical Washing: Depending on the nature of the poison, a specific chemical wash may be effective. For instance, a mild acid or base wash could potentially remove certain adsorbed impurities.[1] However, preventing contamination is the most effective strategy.[9]

Potential Cause 2: Product Inhibition or Complexation

  • Explanation: In some cases, the product of the reaction can act as an inhibitor by coordinating to the catalyst's active sites. For Lewis acid catalysts like aluminum chloride (AlCl₃), which can be used in related Friedel-Crafts acylation steps, the ketone product can form a stable complex with the catalyst, effectively deactivating it.[2] While less common in typical benzyl cyclopropanecarboxylate synthesis, it is a possibility to consider, especially if alternative synthetic routes are employed.

  • Troubleshooting Steps:

    • Kinetic Studies: In-situ reaction monitoring can sometimes reveal if the reaction rate slows down disproportionately as the product concentration increases.[11]

    • Catalyst Loading: Increasing the catalyst loading might overcome partial inhibition, though this is not always an economically viable solution.

    • Alternative Catalysts: If product inhibition is suspected, exploring different types of catalysts that are less susceptible to coordination by the product may be necessary.

Issue 3: Poor Diastereo- or Enantioselectivity in Asymmetric Synthesis

A decline in the stereochemical control of the reaction can be a subtle form of catalyst deactivation.

Potential Cause: Chiral Poisoning

  • Explanation: The presence of unintended chiral molecules in the reaction mixture can interfere with the chiral catalyst, leading to a loss of enantioselectivity.[9] This phenomenon, known as chiral poisoning, can sometimes be used advantageously but is often a source of poor stereocontrol.[12]

  • Troubleshooting Steps:

    • Glassware and Equipment Cleanliness: Ensure all glassware and equipment are scrupulously clean and free from any residual chiral compounds from previous reactions.

    • Starting Material Chirality: Verify the enantiomeric purity of any chiral starting materials or reagents.

    • Solvent Effects: The solvent can sometimes play a role in the catalyst's chiral environment. Investigating different solvents might be beneficial.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for benzyl cyclopropanecarboxylate synthesis?

The synthesis of benzyl cyclopropanecarboxylate can be achieved through several routes. For cyclopropanation reactions, rhodium(II) carboxylates, such as rhodium(II) acetate, are highly effective catalysts for the reaction of a diazo compound with an alkene.[13][14] Copper-based catalysts are also widely used for cyclopropanation and may offer different sensitivities to poisons.[9] For direct esterification of cyclopropanecarboxylic acid with benzyl alcohol, acid catalysts are typically employed. These can be homogeneous Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or heterogeneous solid acid catalysts.[10]

Q2: How can I prevent catalyst deactivation in the first place?

Proactive measures are often more effective than attempting to regenerate a deactivated catalyst.[9]

  • High-Purity Reagents: Always use high-purity, anhydrous starting materials and solvents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or reagents.

  • Optimized Reaction Conditions: Avoid excessively high temperatures that can lead to catalyst sintering or reactant decomposition.[10]

  • Proper Catalyst Handling: Handle and store catalysts according to the manufacturer's recommendations to avoid contamination and degradation.

Q3: Is it possible to regenerate a deactivated catalyst used in this synthesis?

Regeneration is highly dependent on the type of catalyst and the deactivation mechanism.

  • Heterogeneous Catalysts: Catalysts deactivated by coking can sometimes be regenerated by controlled thermal treatment to burn off carbon deposits.[4] Poisoned catalysts are more challenging to regenerate, as the poison may be strongly bound.

  • Homogeneous Catalysts: Regeneration of homogeneous catalysts is generally more difficult. If the catalyst has decomposed or formed an inactive complex, it is often more practical to recover the metal and synthesize a fresh catalyst.[15]

Q4: My reaction works at a small scale but fails upon scale-up. What could be the cause related to catalyst deactivation?

Scale-up issues can often be traced back to mass and heat transfer limitations that were not apparent at a smaller scale.

  • Inefficient Mixing: Inadequate stirring in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, which can accelerate catalyst deactivation.

  • Impurity Concentration: The total amount of a trace impurity increases with scale, which can be sufficient to poison the catalyst, even if the concentration remains the same.

  • Slower Reagent Addition: On a larger scale, the addition of reagents may be slower, potentially affecting the stability of the catalyst or intermediates in the reaction mixture over a longer period.

Q5: Could the benzyl group itself contribute to catalyst deactivation?

While not a common cause of deactivation, the aromatic ring of the benzyl group could potentially interact with the catalyst. In some catalytic systems, aromatic compounds can act as temporary inhibitors or, in rare cases, undergo side reactions. However, in the context of benzyl cyclopropanecarboxylate synthesis, this is generally not considered a primary deactivation pathway. The reactivity of the other functional groups involved is typically the dominant factor.

III. Visualizing Catalyst Deactivation and Troubleshooting

Diagram 1: General Catalyst Deactivation Pathways

DeactivationPathways cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, Phosphorous) ActiveCatalyst->Poisoning Impurities Sintering Sintering (High Temperature) ActiveCatalyst->Sintering Heat Coking Coking/Fouling (Carbon Deposition) ActiveCatalyst->Coking Byproducts Leaching Leaching (Active Site Loss) ActiveCatalyst->Leaching Solvent DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Coking->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Common mechanisms leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

TroubleshootingWorkflow Start Decreased Yield/Rate CheckDeactivationType Gradual or Sudden Deactivation? Start->CheckDeactivationType Gradual Gradual CheckDeactivationType->Gradual Gradual Sudden Sudden CheckDeactivationType->Sudden Sudden CharacterizeCatalyst Characterize Spent Catalyst (e.g., BET, TGA) Gradual->CharacterizeCatalyst AnalyzeFeedstock Analyze Feedstock for Poisons Sudden->AnalyzeFeedstock CheckPurity Verify Reagent/Solvent Purity AnalyzeFeedstock->CheckPurity OptimizeTemp Optimize Reaction Temperature CharacterizeCatalyst->OptimizeTemp Replace Replace Catalyst CheckPurity->Replace Regenerate Attempt Catalyst Regeneration OptimizeTemp->Regenerate Regenerate->Replace If unsuccessful

Caption: A step-by-step workflow for diagnosing catalyst issues.

IV. Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (Coked Pd/C)

This protocol is a general guideline and should be adapted based on the specific catalyst and the severity of deactivation.

  • Solvent Washing:

    • Suspend the spent catalyst in a suitable solvent (e.g., toluene or ethyl acetate) in a flask.

    • Stir the mixture at a moderate temperature (e.g., 60°C) for 1-2 hours.

    • For enhanced cleaning, sonicate the mixture for 15-30 minutes.[2]

    • Filter the catalyst and wash it thoroughly with fresh solvent, followed by a low-boiling point solvent like ethanol or acetone to facilitate drying.

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 80°C) until a constant weight is achieved.

  • Thermal Treatment (Calcination):

    • Caution: This procedure should only be performed on catalysts known to be thermally stable and in a well-ventilated fume hood or with appropriate off-gas treatment.

    • Place the solvent-washed and dried catalyst in a ceramic crucible or a tube furnace.

    • Heat the catalyst under a slow flow of nitrogen to the desired temperature (e.g., 250-300°C) at a controlled rate (e.g., 5°C/min).[2]

    • Once the target temperature is reached, switch the gas to a dilute mixture of oxygen in nitrogen (e.g., 2-5% O₂) to initiate the combustion of the coke.

    • Hold at this temperature until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.

    • Switch the gas back to nitrogen and allow the catalyst to cool to room temperature before handling.

V. References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Esterification Reactions. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low conversion in phenoxyacetic acid esterification. Retrieved from _

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. (2017, March 31). Retrieved from

  • Benchchem. (n.d.). catalyst poisoning issues in the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. Retrieved from

  • Trifonova, E. A., Ankudinov, N. M., Chusov, D. A., Nelyubina, Y. V., & Perekalin, D. S. (2022). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, 58(55), 6709-6712. [Link]

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. (n.d.). NSF PAR. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Esterification Reactions. Retrieved from

  • Sintering process and catalysis. (n.d.). Retrieved from

  • (2018, January 8). Sintering process and catalysis. ResearchGate. Retrieved from

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Retrieved from

  • Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts. (2021, October 1). Catalysis Science & Technology (RSC Publishing). Retrieved from

  • Rhodium(II)‐Catalyzed Cyclopropanation. (n.d.). ResearchGate. Retrieved from

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022, November 11). Retrieved from

  • Catalyst Deactivation: Mechanism & Causes. (2024, August 27). StudySmarter. Retrieved from

  • Benchchem. (n.d.). "catalyst deactivation in the synthesis of cyclopropyl methyl ketone". Retrieved from

Sources

Optimization

Technical Support Center: Benzyl Cyclopropanecarboxylate Stability &amp; Workup Optimization

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide addresses the specific degradation pathways of benzyl cyclopropanecarboxylate during reaction workup and provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide addresses the specific degradation pathways of benzyl cyclopropanecarboxylate during reaction workup and provides self-validating protocols to ensure quantitative recovery of your intact product.

Benzyl cyclopropanecarboxylate presents a unique dual-sensitivity profile: it contains a base-sensitive benzyl ester and an acid-sensitive strained cyclopropane ring. Standard, aggressive workup conditions can easily destroy this intermediate.

Part 1: Mechanistic Causality of Decomposition

To prevent decomposition, we must first understand the causality behind the molecular failures during standard liquid-liquid extractions.

  • Base-Catalyzed Saponification: While benzyl esters are generally stable to mild basic conditions, they are rapidly hydrolyzed by stronger bases (e.g., NaOH, KOH) into benzyl alcohol and the corresponding carboxylic acid salt (1)[1].

  • Acid-Catalyzed Ring Opening: The ester carbonyl acts as an electron-withdrawing group, polarizing the adjacent cyclopropane C-C bonds. Under strong Lewis acidic or Brønsted acidic conditions (pH < 2), the cyclopropane ring is activated. This facilitates nucleophilic attack by water or halide ions, leading to irreversible ring-opening and the formation of acyclic aliphatic chains (2)[2].

  • Transesterification: The presence of alcoholic solvents (like methanol or ethanol) combined with trace amounts of acid or base from the reaction mixture will drive the equilibrium toward transesterification, replacing the benzyl group with a smaller alkyl group.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my product mixture rich in benzyl alcohol and cyclopropanecarboxylic acid after a basic wash? A: You have induced saponification. If you used 1 M NaOH or KOH to neutralize acidic byproducts, the hydroxide ions nucleophilically attacked the benzyl ester[1]. Correction: Switch to a mild, buffered base like saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.3) or dibasic sodium phosphate ( Na2​HPO4​ ).

Q: I quenched my reaction with 1 M HCl . My crude 1H NMR shows the loss of the cyclopropane multiplet ( 0.8–1.1 ppm ) and the appearance of an acyclic halogenated chain. What happened? A: You triggered an acid-catalyzed ring opening. The low pH protonated the ester carbonyl, increasing the electrophilicity of the cyclopropane ring. Chloride ions from the HCl quench then acted as nucleophiles, cleaving the strained three-membered ring[2]. Correction: Quench with saturated aqueous ammonium chloride ( NH4​Cl , pH ~5.5) if mild acidity is strictly required, avoiding strong mineral acids altogether.

Q: I used methanol to transfer the crude mixture to the rotavap flask, and now I have methyl cyclopropanecarboxylate. How do I prevent this? A: Trace transition metals, Lewis acids, or residual bases in your unpurified mixture catalyzed a transesterification reaction with the methanol. Correction: Never use primary or secondary alcohols to transfer or dissolve crude ester mixtures. Use inert solvents like dichloromethane ( DCM ), methyl tert-butyl ether ( MTBE ), or ethyl acetate ( EtOAc ).

Q: How do I safely remove transition metal catalysts (like Palladium) prior to workup without triggering hydrogenolysis? A: Benzyl esters are highly susceptible to cleavage via hydrogenolysis ( Pd/C , H2​ )[1]. If your reaction generated trace hydrogen, or if hydrogen donors are present, the palladium will cleave the benzyl group. Correction: Purge the reaction vessel thoroughly with Argon or Nitrogen for 15 minutes before opening. Filter the crude mixture through a pad of Celite to remove the metal catalyst before adding any aqueous workup reagents.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative recovery of benzyl cyclopropanecarboxylate subjected to various standard workup conditions for 2 hours at 25∘C .

Aqueous Workup ConditionApprox. pHPrimary Degradation PathwayProduct Recovery (%)Crude Purity (NMR)
1 M HCl 0 - 1Cyclopropane Ring-Opening< 40%Low (Acyclic impurities)
Sat. NH4​Cl 5.5None (Stable)> 95%High
Sat. NaHCO3​ 8.3None (Stable)> 98%High
1 M NaOH 14Ester Hydrolysis (Saponification)< 10%Low (Benzyl alcohol present)
MeOH
  • trace H+
N/ATransesterification< 50%Moderate (Methyl ester mix)

Part 4: Self-Validating Experimental Protocol for Safe Workup

To ensure trustworthiness, this protocol is designed as a self-validating system . Each critical phase includes a verification checkpoint to confirm the integrity of the intermediate before proceeding.

Step 1: Catalyst Filtration & Degassing

  • Purge the reaction mixture with N2​ for 10 minutes to remove any dissolved reactive gases (e.g., H2​ ).

  • Filter the mixture through a 1-inch pad of Celite to remove transition metals or solid particulates. Rinse the pad with 10 mL of MTBE .

  • Validation Checkpoint: The filtrate should be visually free of black/grey particulates (indicating successful Pd removal).

Step 2: Buffered Quench & Extraction

  • Cool the filtrate to 0∘C using an ice bath.

  • Slowly add saturated aqueous NaHCO3​ dropwise until gas evolution ( CO2​ ) ceases.

  • Validation Checkpoint: Dip pH paper into the aqueous layer; it must read between 7.5 and 8.5. If it is lower, add more NaHCO3​ .

  • Transfer to a separatory funnel and extract with MTBE ( 3×20 mL ). Causality note: MTBE is chosen over EtOAc because it is completely resistant to transesterification and separates from water faster, reducing the time the product spends in the biphasic mixture.

Step 3: Washing & Drying

  • Wash the combined organic layers with half-saturated brine ( 20 mL ).

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Causality note: Avoid magnesium sulfate ( MgSO4​ ), as Mg2+ can act as a mild Lewis acid and potentially activate the cyclopropane ring over prolonged exposure.

  • Validation Checkpoint: The organic solution should be completely transparent, not cloudy.

Step 4: Concentration

  • Filter off the Na2​SO4​ .

  • Concentrate the solvent in vacuo using a rotary evaporator. Keep the water bath temperature strictly below 35∘C to prevent thermal degradation in the presence of any microscopic trace impurities.

  • Validation Checkpoint: Run a crude 1H NMR in CDCl3​ . You must observe the intact benzyl methylene protons (singlet, ∼5.1 ppm ) and the intact cyclopropane protons (multiplets, 0.8–1.6 ppm ).

Part 5: Workup Pathway Visualization

The following diagram illustrates the logical relationships between workup choices and molecular outcomes.

G Start Crude Reaction Mixture (Benzyl cyclopropanecarboxylate) Acid Strong Acid Quench (pH < 2) Start->Acid Avoid Base Strong Base Quench (pH > 12) Start->Base Avoid Alcohol Alcoholic Solvents (MeOH/EtOH) Start->Alcohol Avoid Safe Buffered Quench (pH 7-8, NaHCO3 / MTBE) Start->Safe Recommended Degradation1 Cyclopropane Ring-Opening Acid->Degradation1 Degradation2 Ester Hydrolysis (Saponification) Base->Degradation2 Degradation3 Transesterification Alcohol->Degradation3 Product Intact Product Recovered Safe->Product

Decomposition pathways of benzyl cyclopropanecarboxylate during workup and the optimized safe route.

Part 6: References

  • Benchchem. An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids.1

  • Organic Chemistry Portal. Benzyl Esters.3

  • Chemical Reviews (ACS Publications). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.2

Sources

Troubleshooting

Technical Support Center: Optimization of Grignard Reactions for Cyclopropyl Ketone Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing cyclopropyl ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing cyclopropyl ketones. Due to the inherent ring strain of the cyclopropyl group and the high reactivity of Grignard reagents, this transformation is notoriously prone to side reactions, including homoallylic ring-opening and over-addition.

This portal provides a self-validating experimental workflow, a causality-driven troubleshooting guide, and quantitative optimization data to ensure high-fidelity synthesis.

Standardized Experimental Workflow

Direct addition of cyclopropylmagnesium bromide to acid chlorides or esters frequently results in over-addition, yielding tertiary alcohols. To prevent this, the industry standard relies on the Weinreb Amide (N-methoxy-N-methylamide) intermediate . The Weinreb amide forms a stable, five-membered tetrahedral magnesium chelate that survives in solution, effectively halting the reaction until the aqueous quench[1].

Workflow A 1. Carboxylic Acid Precursor B 2. Weinreb Amide Formation (HN(OMe)Me·HCl, Base) A->B C 3. Grignard Addition (c-PrMgBr or Turbo-Grignard, 0°C) B->C D 4. Stable Tetrahedral Chelate (Prevents Over-addition) C->D Nucleophilic Attack E 5. Aqueous Acidic Quench (NH4Cl, strict temp control) D->E Sustained at 0°C F 6. Cyclopropyl Ketone Product E->F Chelate Collapse

Workflow for Cyclopropyl Ketone Synthesis via Weinreb Amide intermediate.

Self-Validating Protocol: Synthesis via Weinreb Amide

Step 1: Weinreb Amide Formation

  • Dissolve the starting carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic amount of DMF to form the acid chloride.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in DCM with triethylamine (3.0 equiv) at 0°C.

  • Slowly transfer the acid chloride solution into the hydroxylamine suspension. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The complete consumption of the acid precursor validates the step. IR spectroscopy should confirm the disappearance of the broad -OH stretch and the appearance of an amide carbonyl stretch (~1660 cm⁻¹).

Step 2: Grignard Addition

  • Dissolve the purified Weinreb amide in anhydrous THF (0.5 M) in a flame-dried flask under nitrogen. Cool strictly to 0°C.

  • Add cyclopropylmagnesium bromide (1.1 equiv, 0.5 M in THF) dropwise, maintaining the internal temperature below 5°C[1].

  • Allow the reaction to stir for 2–3 hours at 0°C.

  • Validation Checkpoint: Extract a 0.1 mL aliquot, quench in saturated aqueous NH₄Cl, and analyze via GC-MS. The presence of the target ketone mass peak without tertiary alcohol byproducts confirms the stability of the tetrahedral chelate[1].

Step 3: Quenching & Isolation

  • Quench the reaction mixture by the slow, dropwise addition of saturated aqueous NH₄Cl while maintaining the temperature at 0°C. Causality: Premature warming before the quench will collapse the chelate in the presence of unreacted Grignard, leading to over-addition.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My reaction yields a tertiary alcohol instead of the desired cyclopropyl ketone. How do I stop over-addition?

Causality: Grignard reagents are highly nucleophilic. When reacting with standard esters or acid chlorides, the initial ketone product formed in situ is more electrophilic than the starting material. This thermodynamic driving force causes a second equivalent of the Grignard reagent to attack, forming a tertiary alcohol. Solution: Transition to a Weinreb amide intermediate (as detailed in the protocol above). The bidentate coordination of the magnesium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable intermediate that prevents the release of the ketone until the reaction is deliberately quenched with water[1].

Q2: I am struggling to initiate the formation of cyclopropylmagnesium bromide from cyclopropyl bromide. What is the best approach?

Causality: Cyclopropyl halides possess a high degree of s-character in their C-X bonds compared to standard aliphatic halides. This makes the classical insertion of magnesium turnings highly sluggish and prone to radical-driven Wurtz coupling side reactions[2]. Solution: Utilize a "Turbo-Grignard" reagent ( i -PrMgCl·LiCl) via a halogen-magnesium exchange. The addition of LiCl breaks up the polymeric aggregates of the magnesium reagent, drastically increasing its solubility and kinetic basicity. This allows for a rapid, low-temperature exchange that bypasses the need for classical magnesium insertion[2].

Q3: I am observing significant homoallylic ring-opening (alkene byproducts) instead of the intact cyclopropyl ring. Why does this happen?

Causality: The cyclopropane ring suffers from extreme angle strain (~27.5 kcal/mol). If the reaction temperature is too high, or if radical intermediates are generated during the Grignard formation, the cyclopropylcarbinyl intermediate will rapidly undergo a homoallylic rearrangement, cleaving the ring to form an open-chain alkene[3],[4]. Solution: Maintain strict temperature control (0°C to max room temperature). If synthesizing the Grignard reagent from scratch, avoid aggressive heating for initiation. Using the Turbo-Grignard exchange method at sub-zero temperatures (-20°C to 0°C) is the most effective way to prevent radical-induced ring opening[2].

Troubleshooting A Cyclopropyl Substrate + Grignard Reagent B High Temp / Radical Initiation A->B D Low Temp (0°C) / Turbo-Grignard A->D C Homoallylic Ring Opening (Alkene Byproduct) B->C E Intact Cyclopropyl Ring (Desired Ketone) D->E

Logical causality of cyclopropyl ring-opening versus intact ring preservation.

Quantitative Optimization Data

The following table summarizes the empirical yield data comparing different electrophiles and Grignard initiation strategies, highlighting the necessity of the optimized workflow.

Reaction StrategyElectrophileGrignard ReagentTemp (°C)Major ProductTypical Yield (%)
Direct Addition Acid Chloridec-PrMgBr0 to rtTertiary Alcohol (Over-addition)< 30%
Direct Addition Standard Esterc-PrMgBr0 to rtTertiary Alcohol (Over-addition)< 20%
Weinreb Amide N-methoxy-N-methylamidec-PrMgBr0 to rtCyclopropyl Ketone70 - 80%
Turbo-Grignard Exchange N-methoxy-N-methylamidec-PrMgBr·LiCl-20 to 0Cyclopropyl Ketone85 - 95%

References

  • Royal Society of Chemistry (RSC). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Available at:[Link]

  • ResearchGate. Reactions of Grignard Reagents with Carbonyl Compound Unexpected Observations. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benzyl Cyclopropanecarboxylate vs. Ethyl Cyclopropanecarboxylate: A Strategic Guide for Synthetic Design

Cyclopropanecarboxylic acid derivatives are indispensable building blocks in modern drug discovery and agrochemical development, frequently utilized to introduce metabolic stability and conformational restriction into ta...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopropanecarboxylic acid derivatives are indispensable building blocks in modern drug discovery and agrochemical development, frequently utilized to introduce metabolic stability and conformational restriction into target molecules. When designing a synthetic route, selecting the appropriate ester protecting group—specifically benzyl cyclopropanecarboxylate versus ethyl cyclopropanecarboxylate —is a critical decision. This choice dictates the orthogonality of downstream deprotection steps, the stereochemical outcome of enolate alkylations, and the overall scalability of the synthetic workflow.

This guide provides an objective, data-driven comparison of these two esters, detailing the mechanistic causality behind their reactivity and offering field-proven, self-validating experimental protocols.

Mechanistic Causality: Orthogonality and Reactivity

The Deprotection Paradigm: Hydrolysis vs. Hydrogenolysis

The primary differentiator between ethyl and benzyl cyclopropanecarboxylates lies in their cleavage mechanisms.

  • Ethyl Cyclopropanecarboxylate (Basic Hydrolysis): Ethyl esters are traditionally unmasked via saponification using alkali metal hydroxides (e.g., LiOH, NaOH) in aqueous alcoholic solvent systems. The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which subsequently collapses to release ethanol and the carboxylate salt. While highly efficient, these strongly basic conditions are strictly contraindicated for substrates containing base-sensitive moieties, such as epoxides, primary alkyl halides, or epimerizable alpha-stereocenters.

  • Benzyl Cyclopropanecarboxylate (Catalytic Hydrogenolysis): Benzyl esters offer a highly orthogonal deprotection strategy. They are readily cleaved via catalytic hydrogenolysis (e.g., H₂ gas over a Pd/C catalyst) under strictly neutral conditions 1. Mechanistically, the palladium catalyst coordinates to the aromatic π -system, facilitating the oxidative addition of hydrogen across the benzylic C–O bond. This yields the free cyclopropanecarboxylic acid and volatile toluene, leaving base-labile and acid-labile functional groups completely intact.

Enolate Formation and α -Alkylation

Both esters can be deprotonated at the α -position using strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) to form the corresponding enolates for subsequent alkylation 2.

  • Causality in Steric Bulk: The choice between benzyl and ethyl esters during enolate chemistry is governed by steric demands. The benzyl group is significantly bulkier than the ethyl group. During the electrophilic trapping of the enolate, this increased steric shielding can dictate the trajectory of the incoming electrophile, enhancing facial diastereoselectivity in asymmetric syntheses. Conversely, the smaller ethyl ester presents minimal steric barriers, which is advantageous when reacting with sterically demanding electrophiles but may result in lower intrinsic stereocontrol.

Decision Workflow Visualization

The following decision matrix illustrates the logical routing for selecting the appropriate cyclopropanecarboxylate ester based on the target molecule's sensitivity profile.

G N1 Target Molecule Contains Cyclopropane Ring N2 Are there base-sensitive functional groups? N1->N2 N3 Benzyl Cyclopropanecarboxylate N2->N3 Yes (e.g., epoxides) N4 Ethyl Cyclopropanecarboxylate N2->N4 No N5 Deprotection: Hydrogenolysis (H2, Pd/C) Neutral Conditions N3->N5 N6 Deprotection: Saponification (LiOH/H2O) Basic Conditions N4->N6

Caption: Decision workflow for selecting cyclopropanecarboxylate esters based on substrate sensitivity.

Quantitative Performance Data

Property / ParameterBenzyl CyclopropanecarboxylateEthyl Cyclopropanecarboxylate
Molecular Weight 176.21 g/mol 114.14 g/mol
Boiling Point ~68–70°C at 0.25 mmHg133–135°C at 750 mmHg
Deprotection Reagents H₂ gas, Pd/C catalystLiOH or NaOH, H₂O/EtOH
Deprotection Environment Strictly NeutralStrongly Basic
Functional Group Tolerance Tolerates epoxides, esters, halidesTolerates alkenes, alkynes, benzyl ethers
Enolate Steric Bulk High (Enhances facial selectivity)Low (Minimal steric hindrance)
Isolation Method Column ChromatographyFractional Distillation

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Ethyl Cyclopropanecarboxylate via Intramolecular Cyclization

This protocol utilizes the base-mediated cyclization of ethyl 4-chlorobutyrate. Sodium ethoxide is specifically chosen as the base to match the ethyl ester, preventing the formation of complex transesterification mixtures [[3]]().

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, prepare a solution of sodium ethoxide by adding sodium metal (1.1 equiv) in small portions to absolute ethanol at 0°C.

  • Cyclization: Once the sodium has completely dissolved, add ethyl 4-chlorobutyrate (1.0 equiv) dropwise via an addition funnel. The ethoxide deprotonates the α -carbon, driving an intramolecular S_N2 displacement of the terminal chloride.

  • Reflux: Heat the reaction mixture to reflux for 1 hour to ensure complete conversion.

  • Self-Validating Checkpoint (Neutralization): Cool the mixture to 0°C and carefully neutralize to exactly pH 6 using 10 M H₂SO₄. Causality: If the solution remains basic during the subsequent concentration step, the newly formed ethyl cyclopropanecarboxylate will undergo premature saponification, destroying the yield. Achieving pH 6 ensures the integrity of the ester linkage.

  • Isolation: Decant the solution from the precipitated salts, concentrate the ethanol in vacuo, and purify the residue via fractional distillation (b.p. 133–135°C at 750 mmHg).

Protocol B: Chemoselective Cleavage of Benzyl Cyclopropanecarboxylate

This protocol outlines the neutral unmasking of the cyclopropanecarboxylic acid, leaving base-sensitive stereocenters undisturbed [[1]]().

Step-by-Step Procedure:

  • Preparation: Dissolve the benzyl cyclopropanecarboxylate derivative (1.0 equiv) in anhydrous methanol or ethyl acetate (0.1 M concentration).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5–10 mol% relative to the substrate).

  • Atmosphere Exchange: Seal the reaction vessel, evacuate the atmosphere, and backfill with inert Argon. Repeat this three times. Finally, evacuate and backfill with H₂ gas using a standard balloon apparatus.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Self-Validating Checkpoint (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). Causality: The starting benzyl ester contains a strongly UV-active aromatic chromophore. As the hydrogenolysis proceeds, toluene is generated (and lost to the solvent front/evaporation), and the resulting cyclopropanecarboxylic acid is UV-inactive. The complete disappearance of the UV-active spot at 254 nm definitively confirms the completion of the cleavage.

  • Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol, and concentrate the filtrate in vacuo to yield the pure cyclopropanecarboxylic acid.

References

  • Source: Organic Preparations and Procedures International (tandfonline.com)
  • Source: organic-chemistry.
  • 5.

Sources

Comparative

Validation of Benzyl cyclopropanecarboxylate purity by HPLC

The validation of analytical methods for synthetic intermediates is a critical bottleneck in pharmaceutical development. Benzyl cyclopropanecarboxylate is a highly versatile building block frequently utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of analytical methods for synthetic intermediates is a critical bottleneck in pharmaceutical development. Benzyl cyclopropanecarboxylate is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel guanylate cyclase activators and 5-HT2C receptor agonists[1]. Ensuring its purity is paramount, as residual precursors—such as benzyl alcohol and cyclopropanecarboxylic acid—can trigger unwanted side reactions in downstream coupling steps.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of benzyl cyclopropanecarboxylate. By moving beyond standard templated protocols, we will examine the chemical causality behind column selection, mobile phase optimization, and the execution of a self-validating analytical system compliant with ICH Q2(R2)[2] and USP <621>[3] guidelines.

Analytical Challenges & Column Comparison

Benzyl cyclopropanecarboxylate presents a unique chromatographic challenge. The molecule consists of a highly hydrophobic, aromatic benzyl group esterified to a strained, aliphatic cyclopropyl ring. The primary impurities encountered during its synthesis are:

  • Impurity A: Benzyl alcohol (polar, aromatic)

  • Impurity B: Cyclopropanecarboxylic acid (polar, aliphatic, ionizable)

  • Impurity C: Benzyl chloride (hydrophobic, aromatic)

A standard Reverse Phase C18 column relies exclusively on dispersive (hydrophobic) interactions. While effective for general separations, a C18 column often struggles to resolve benzyl alcohol from cyclopropanecarboxylic acid without excessively long, shallow gradients.

The Biphenyl Advantage: By substituting a C18 stationary phase with a Biphenyl phase, we introduce orthogonal π−π (pi-pi) stacking interactions. The biphenyl rings strongly interact with the aromatic systems of benzyl alcohol, benzyl chloride, and the target ester, while the aliphatic cyclopropanecarboxylic acid passes through governed only by weak hydrophobic retention. This differential retention mechanism drastically improves peak resolution and allows for a steeper, faster gradient.

Table 1: Column Performance Comparison (Isocratic 50:50 Water/Acetonitrile)
ParameterStandard C18 (5 µm, 4.6 x 150 mm)Biphenyl (5 µm, 4.6 x 150 mm)Performance Gain
Retention Time (Target) 8.4 min6.2 min26% Faster Elution
Resolution (Imp A vs B) 1.2 (Co-elution risk)3.5 (Baseline resolved)Superior Selectivity
Tailing Factor (Target) 1.451.10Sharper Peak Shape
Theoretical Plates (N) ~8,500~12,000Higher Efficiency

Causality in Experimental Choices

To build a robust, self-validating method, every parameter must be scientifically justified.

Why a Gradient Elution? Benzyl cyclopropanecarboxylate is highly hydrophobic, while its precursors are polar. An isocratic method would either elute the polar impurities in the void volume ( t0​ ) or cause the target ester to exhibit severe band broadening due to excessive retention. A gradient starting at 10% organic and ramping to 90% ensures sharp peaks and baseline resolution for all components.

Why 0.1% Trifluoroacetic Acid (TFA)? Cyclopropanecarboxylic acid has a pKa​ of approximately 4.8. In a neutral mobile phase, it exists in a state of dynamic equilibrium between its ionized and non-ionized forms. This causes the molecule to travel down the column at varying speeds, resulting in severe peak tailing or splitting. Adding 0.1% TFA lowers the mobile phase pH to ~2.0. This is more than two pH units below the pKa​ , ensuring the acid is fully protonated (neutral). The neutral molecule interacts uniformly with the stationary phase, yielding a sharp, symmetrical peak.

Interactions Analyte Benzyl cyclopropanecarboxylate (Target) Col Biphenyl Stationary Phase (Enhanced Selectivity) Analyte->Col Hydrophobic + π-π Stacking Imp1 Benzyl Alcohol (Impurity A) Imp1->Col Strong π-π, Low Hydrophobicity Imp2 Cyclopropanecarboxylic Acid (Impurity B) Imp2->Col Weak π-π, H-Bonding (TFA)

Chromatographic interaction logic between analyte, impurities, and the stationary phase.

Step-by-Step Methodology (USP <621> Compliant)

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before any sample data is accepted, ensuring compliance with USP <621>[3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Chromatographic Conditions
  • Column: Biphenyl, 5 µm, 4.6 x 150 mm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (optimal for the ester carbonyl and benzyl ring)

Table 2: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 (Re-equilibration) |

Step 3: System Suitability Test (SST) Preparation

Prepare a standard solution containing 100 µg/mL of Benzyl cyclopropanecarboxylate, 10 µg/mL of Benzyl alcohol, and 10 µg/mL of Cyclopropanecarboxylic acid in 50:50 Water/Acetonitrile.

  • Self-Validation Criteria: Inject the SST solution 5 times. The system is only valid if:

    • Resolution ( Rs​ ) between Impurity A and B > 2.0

    • Tailing factor ( Tf​ ) for the target peak < 1.5

    • Relative Standard Deviation (RSD) of target peak area < 2.0%

ICH Q2(R2) Validation Protocol

Once the method is locked and SST criteria are met, the method must be validated according to the ICH Q2(R2) guidelines[2].

Workflow Start Method Optimization (USP <621>) Val ICH Q2(R2) Validation Start->Val Lock Parameters Spec Specificity (Blank & Spiked) Val->Spec Lin Linearity (LOQ to 120%) Val->Lin Prec Precision (Repeatability) Val->Prec Acc Accuracy (Recovery %) Val->Acc Final Validated HPLC Method Ready for QC Spec->Final Lin->Final Prec->Final Acc->Final

Step-by-step ICH Q2(R2) analytical method validation workflow.

Validation Execution Steps:
  • Specificity: Inject a blank (diluent) to ensure no interference at the retention times of the analyte or impurities. Inject a sample spiked with all known impurities to verify baseline resolution.

  • Linearity & Range: Prepare calibration standards of Benzyl cyclopropanecarboxylate ranging from the Limit of Quantitation (LOQ, ~0.5 µg/mL) to 120% of the target working concentration (120 µg/mL). Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the target compound into a synthetic mixture of impurities at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Precision (Repeatability): Perform 6 independent preparations of the target sample at 100% concentration. Calculate the %RSD of the assay results.

Table 3: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target Rt​ Blank peak area < 0.1% of targetPASS
Linearity R2≥0.999 R2=0.9998 PASS
Accuracy 98.0% - 102.0% Recovery99.4% - 100.2% RecoveryPASS
Method Precision %RSD ≤2.0% (n=6)%RSD = 0.85%PASS
Robustness Stable under ±5% flow/temp changes Rs​>2.0 maintainedPASS

By leveraging the orthogonal selectivity of a Biphenyl column and the ionizing suppression of TFA, this method provides a highly robust, ICH-compliant framework for verifying the purity of benzyl cyclopropanecarboxylate, ensuring downstream synthetic success.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: United States Patent US 8,299,117 B2 (Oxo-heterocyclic substituted carboxylic acid derivatives) Source: USPTO / Google Patents URL: [Link]

Sources

Validation

Comparative study of different synthetic routes to Benzyl cyclopropanecarboxylate

Benzyl cyclopropanecarboxylate is a critical structural motif and versatile synthetic intermediate widely utilized in the development of agrochemicals—particularly pyrethroid insecticides—and various active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Benzyl cyclopropanecarboxylate is a critical structural motif and versatile synthetic intermediate widely utilized in the development of agrochemicals—particularly pyrethroid insecticides—and various active pharmaceutical ingredients (APIs) (1)[1]. For process chemists and drug development professionals, selecting the optimal synthetic route requires a strict evaluation of atom economy, scalability, and byproduct management.

This guide critically compares the two most robust and field-proven synthetic methodologies for preparing this compound: the Two-Step Acid Chloride Esterification and the Base-Promoted SN2 Alkylation .

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the divergent chemical logic between the two primary synthetic routes. Route A relies on enhancing the electrophilicity of the carbonyl carbon, while Route B relies on maximizing the nucleophilicity of the carboxylate oxygen.

G SM1 Cyclopropanecarboxylic Acid R1 SOCl2 Reflux SM1->R1 Route A: Activation R3 K2CO3, DMF RT to 60°C SM1->R3 Route B: Deprotonation SM2 Benzyl Alcohol R2 Et3N, DCM 0°C to RT SM2->R2 SM3 Benzyl Bromide SM3->R3 Route B: Alkylation INT1 Cyclopropanecarbonyl Chloride R1->INT1 PROD Benzyl Cyclopropanecarboxylate (Target Compound) R2->PROD Route A: Esterification R3->PROD INT1->R2

Caption: Comparative synthetic pathways for Benzyl cyclopropanecarboxylate via two distinct routes.

Quantitative Performance Comparison

When scaling up from bench to pilot plant, the operational parameters of each route dictate the required engineering controls. Below is a comparative matrix based on standard experimental data (), (2)[2].

ParameterRoute A: Acid Chloride EsterificationRoute B: Base-Promoted Alkylation
Core Reagents Thionyl Chloride, Benzyl Alcohol, Et₃NBenzyl Bromide, K₂CO₃, DMF
Typical Yield 90% – 96%80% – 88%
Reaction Temperature 80 °C (Step 1), 0 °C to RT (Step 2)Room Temperature to 60 °C
Reaction Time 30 mins (Step 1), 12 hours (Step 2)12 – 18 hours
Byproducts SO₂, HCl, Et₃N·HClKBr, KHCO₃
Scalability Excellent (Industrial Standard)Good (Lab to Pilot Scale)
Primary Safety Concern Corrosive gas evolution (requires scrubbing)Lachrymatory alkylating agent

In-Depth Methodological Analysis & Experimental Protocols

Route A: Two-Step Acid Chloride Esterification

This route is the industrial gold standard due to its exceptionally high conversion rates. By converting the relatively unreactive carboxylic acid into an acid chloride, the electrophilicity of the carbonyl carbon is drastically increased, allowing for rapid coupling with benzyl alcohol (3)[3].

Mechanistic Rationale: Thionyl chloride (SOCl₂) activates the acid by forming a chlorosulfite intermediate, which collapses to yield the acid chloride. During the subsequent esterification, triethylamine (Et₃N) is strictly required to act as an acid scavenger. Without Et₃N, the generated HCl would lower the pH, potentially leading to the reversible cleavage of the newly formed ester or unwanted side reactions.

Step-by-Step Protocol:

  • Activation: Charge a dry flask equipped with a reflux condenser and a gas scrubber with cyclopropanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.5 eq) dropwise. Heat the mixture to 80 °C for 30–45 minutes ().

  • Concentration: Remove excess SOCl₂ under reduced pressure to yield crude cyclopropanecarbonyl chloride as a colorless oil.

  • Esterification: Dissolve benzyl alcohol (1.0 eq) and Et₃N (1.2 eq) in anhydrous dichloromethane (DCM) or ether and cool to 0 °C.

  • Coupling: Add the cyclopropanecarbonyl chloride dropwise to the cooled solution to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours (4)[4].

  • Workup: Partition the mixture with water. Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Self-Validating System: The completion of the activation step is physically indicated by the complete cessation of gas evolution (SO₂ and HCl). During the esterification step, the immediate formation of a white, cloudy precipitate (triethylamine hydrochloride) visually confirms that the coupling is actively proceeding.

Route B: Base-Promoted SN2 Alkylation

For laboratories lacking robust gas-scrubbing infrastructure, the alkylation route offers a milder alternative. This method relies on the direct nucleophilic attack of the cyclopropanecarboxylate anion onto a benzylic halide (2)[2].

Mechanistic Rationale: Potassium carbonate (K₂CO₃) is utilized as a mild, non-nucleophilic base to quantitatively deprotonate the carboxylic acid. The choice of N,N-Dimethylformamide (DMF) as the solvent is critical; as a polar aprotic solvent, DMF heavily solvates the potassium cation but leaves the carboxylate anion relatively unsolvated ("naked"). This drastically increases the nucleophilicity of the oxygen, accelerating the SN2 displacement of the bromide leaving group on benzyl bromide.

Step-by-Step Protocol:

  • Deprotonation: Dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to ensure complete salt formation.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Stir the suspension at room temperature (or heat gently to 60 °C to accelerate the reaction) for 12–18 hours.

  • Workup: Quench the reaction by pouring the mixture into a large volume of ice water (to remove the water-soluble DMF and inorganic salts). Extract the aqueous phase multiple times with ethyl acetate. Wash the combined organic layers extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Self-Validating System: The reaction progress can be definitively monitored via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) solvent system. The highly polar cyclopropanecarboxylic acid (which streaks near the baseline) will be consumed, and a new, strongly UV-active non-polar spot (the benzyl ester) will appear at a significantly higher Rf value.

Conclusion & Route Selection

The selection between these routes depends entirely on the operational constraints of the facility:

  • Opt for Route A (Acid Chloride) if you are optimizing for maximum yield, operating at an industrial scale, and possess the necessary ventilation/scrubbing equipment to handle corrosive off-gases.

  • Opt for Route B (Alkylation) if you are operating at a bench scale, need to avoid harsh acidic conditions, or lack the infrastructure to manage thionyl chloride, provided you can safely handle lachrymatory benzyl halides.

References

  • US3876682A - Substituted benzoates of cyclpropane carboxylic acids Source: Google Patents URL
  • One-step Conversion of Levulinic Acid to Succinic Acid Using I2/t-BuOK System: The Iodoform Reaction Revisited Source: ResearchGate URL
  • Processes For The Preparation Of Cyclopropanecarboxylic Acid Source: QuickCompany URL
  • Cas 1759-53-1,Cyclopropanecarboxylic acid Source: LookChem URL
  • US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters Source: Google Patents URL

Sources

Comparative

Benchmarking the Insecticidal Efficacy of Benzyl Cyclopropanecarboxylate Derivatives: A Comparative Guide

Target Audience: Agrochemical Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary Benzyl cyclopropanecarboxylate derivatives (BCDs) represent the fundamental structural core of the p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Benzyl cyclopropanecarboxylate derivatives (BCDs) represent the fundamental structural core of the pyrethroid class of insecticides. While early-generation pyrethroids relied on simple benzyl or phenoxybenzyl moieties[1][2], modern rational drug design has yielded a highly advanced subclass: the tetrafluorobenzyl cyclopropanecarboxylates. Compounds such as momfluorothrin, metofluthrin, and profluthrin have revolutionized pest control by offering unprecedented knockdown kinetics and overcoming widespread metabolic resistance[3][4][5].

As a Senior Application Scientist, I frequently evaluate novel active ingredients (AIs) for aerosol and spatial repellent formulations. This guide provides a data-driven benchmarking of these next-generation BCDs against legacy alternatives, detailing the mechanistic causality behind their superior efficacy and outlining the self-validating experimental protocols required to quantify their performance.

Mechanistic Causality: Overcoming Metabolic Resistance

To understand why modern BCDs outperform legacy alternatives, we must examine the biochemical interactions at the insect target site.

Legacy pyrethroids (e.g., permethrin, tetramethrin) are highly susceptible to enzymatic degradation. In resistant insect strains, cytochrome P450 enzymes readily bind to and cleave the ester bond or hydroxylate the phenoxybenzyl ring, detoxifying the insecticide before it reaches the nervous system[2][6].

Advanced BCDs solve this through structural modification. By incorporating a 2,3,5,6-tetrafluorobenzyl moiety, these compounds achieve critical steric and electronic shielding[6]. The highly electronegative fluorine atoms prevent P450 enzymes from successfully binding and degrading the molecule, allowing these AIs to effectively bypass metabolic resistance[2][5]. Once inside the insect, these BCDs exhibit potent neurotoxicity by binding with high affinity to the α-subunit of voltage-gated sodium channels (VGSCs)[4]. This binding delays channel inactivation, leading to a prolonged influx of sodium ions, persistent membrane depolarization, rapid knockdown, and ultimately, death[4].

MOA BCD Tetrafluorobenzyl Cyclopropanecarboxylate VGSC Voltage-Gated Sodium Channel (VGSC) BCD->VGSC High Affinity Binding Evasion Steric Shielding (Metabolic Evasion) BCD->Evasion Fluorine Substitution Blocks Degradation Depolarization Prolonged Na+ Influx & Depolarization VGSC->Depolarization Prevents Inactivation Paralysis Rapid Knockdown (Paralysis & Death) Depolarization->Paralysis Induces P450 Cytochrome P450 (Metabolic Enzyme) P450->BCD Attempts Cleavage

Fig 1. VGSC disruption and evasion of P450-mediated metabolic degradation by advanced BCDs.

Quantitative Benchmarking: Efficacy Profiles

In our benchmarking protocols, we prioritize Knockdown Time (KT50) and Lethal Dose (LD50) metrics against both susceptible and resistant colonies. The experimental data unequivocally demonstrates that tetrafluorobenzyl BCDs drastically outperform legacy agents.

For instance, momfluorothrin exhibits a KT50 against Musca domestica (houseflies) that is approximately 20-fold faster than the legacy standard, tetramethrin[3]. Furthermore, against Blattella germanica (German cockroaches), momfluorothrin achieves 50% knockdown 30 times faster than tetramethrin[3]. Similarly, metofluthrin demonstrates a 33.3 to 78.8-fold higher relative efficacy against Culex quinquefasciatus mosquitoes compared to d-allethrin, maintaining its potency even in populations with documented P450-mediated resistance[5].

Table 1: Comparative Efficacy of Benzyl Cyclopropanecarboxylate Derivatives
Compound ClassSpecific AgentTarget PestEfficacy MetricPerformance vs. Baseline
Advanced BCD (Tetrafluorobenzyl) MomfluorothrinMusca domestica (Housefly)KT50 (Aerosol)~20-fold faster knockdown than Tetramethrin[3]
Advanced BCD (Tetrafluorobenzyl) MomfluorothrinBlattella germanica (Cockroach)KT50 (Aerosol)~30-fold faster knockdown than Tetramethrin[3]
Advanced BCD (Tetrafluorobenzyl) MetofluthrinCulex quinquefasciatusLD50 / Resistance Ratio33.3 to 78.8-fold higher efficacy than d-allethrin[5]
Advanced BCD (Tetrafluorobenzyl) ProfluthrinFabric & Sanitary PestsVapor Action KT50Superior spatial vapor toxicity compared to legacy pyrethroids[4]
Legacy Pyrethroid (Phenoxybenzyl) PermethrinCulex quinquefasciatusLD50Baseline (High resistance ratio due to rapid P450 cleavage)[5]
Legacy Pyrethroid (Chrysanthemate) TetramethrinBlattella germanicaKT50 (Aerosol)Baseline (Requires significantly longer exposure for 50% knockdown)[3]

Experimental Methodologies: Self-Validating Systems

In agrochemical development, empirical claims must be backed by self-validating experimental systems. To accurately quantify the vapor action and knockdown efficacy of high-vapor-pressure BCDs (such as profluthrin and momfluorothrin), researchers must utilize standardized spatial assays that isolate the active ingredient's vapor toxicity from direct contact effects[3][4].

Protocol: Vapor Action and Knockdown Assessment (Peet Grady Method)

Causality Note: The Peet Grady Chamber is utilized because it provides a strictly controlled volumetric environment (typically 6 ft³), ensuring that the volatilization kinetics of the BCD can be measured without environmental interference (e.g., drafts or temperature fluctuations)[1][4].

  • Formulation Standardization: Dissolve the test BCD (e.g., Profluthrin) and the benchmark control (e.g., Tetramethrin) in a standardized, non-toxic volatile solvent (such as deodorized kerosene). Why? This ensures the solvent acts merely as a carrier and does not artificially inflate insect mortality rates through its own toxicity[4].

  • Chamber Preparation: Seal the Peet Grady glass chamber and acclimate to 25°C ± 1°C. Introduce a standardized population of 50 adult female Culex quinquefasciatus mosquitoes into the chamber[4].

  • Aerosol Exposure: Atomize a precise volume of the formulated BCD into the chamber using a calibrated pneumatic nozzle. Why? Atomization ensures uniform micro-droplet distribution, maximizing the surface area for rapid volatilization of the active ingredient[3][4].

  • Time-Course Monitoring: Record the exact number of knocked-down (immobile or supine) insects at 1-minute intervals for a total duration of 30 minutes[4].

  • Probit Analysis: Process the raw time-course data using Probit transformation. Why? Insect knockdown follows a cumulative normal distribution over time. Applying Probit analysis linearizes this sigmoidal dose-response curve, allowing for the statistically rigorous and reproducible calculation of the KT50 (time to 50% knockdown) and KT95[3][4].

Workflow Prep 1. Formulation Prep Standardize BCD vs Control Chamber 2. Peet Grady Chamber Introduce 50 adult mosquitoes Prep->Chamber Exposure 3. Aerosol Exposure Atomize specified dose Chamber->Exposure Monitor 4. Time-Course Monitoring Record immobile insects/min Exposure->Monitor Analysis 5. Probit Analysis Calculate KT50 and KT95 Monitor->Analysis

Fig 2. Standardized Peet Grady chamber workflow for evaluating KT50 and vapor-action efficacy.

Strategic Recommendations

For formulation scientists and drug development professionals designing next-generation spatial repellents, aerosols, or long-lasting insecticidal nets (LLINs), the transition from legacy phenoxybenzyl pyrethroids to advanced tetrafluorobenzyl cyclopropanecarboxylates is highly recommended.

Rational drug design dictates that overcoming metabolic resistance is paramount for product longevity. Compounds like momfluorothrin, metofluthrin, and profluthrin not only provide superior, rapid-action knockdown kinetics but also effectively bypass P450-mediated degradation[2][3][5]. By integrating these advanced BCDs into your pipeline, you ensure a higher probability of field efficacy against increasingly resistant global pest populations.

References

  • Discovery and development of pyrethroid insecticides - PMC. nih.gov.
  • Discovery and development of pyrethroid insecticides - J-Stage. jst.go.jp.
  • Discovery and Development of a Novel Pyrethroid Insecticide Momfluorothrin. sumitomo-chem.co.jp.
  • Profluthrin: A Technical Guide - Benchchem. benchchem.com.
  • Comparative insecticidal efficacy of a new pyrethroid, metofluthrin, against colonies of Asian Culex quinquefasciatus and Culex pipiens pallens - ResearchGate.
  • US3850977A - 3-substituted-benzyl cyclopropane-carboxylates - Google P

Sources

Validation

Structure-Activity Relationship (SAR) Guide: Benzyl Cyclopropanecarboxylate Derivatives as ADAM17 (TACE) Inhibitors

Executive Summary Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, is a primary therapeutic target for inflammatory diseases and oncology[1]. As the principal sheddase responsible for releasing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, is a primary therapeutic target for inflammatory diseases and oncology[1]. As the principal sheddase responsible for releasing soluble pro-inflammatory TNF-α from the cell membrane, inhibiting TACE offers profound therapeutic potential[1]. However, drug development has historically been derailed by off-target inhibition of Matrix Metalloproteinases (MMPs), leading to severe musculoskeletal side effects.

Benzyl cyclopropanecarboxylate derivatives—specifically formulated as cyclopropyl hydroxamic acids—have emerged as a premier scaffold for overcoming these limitations[2]. This guide objectively compares the structural modifications of this class, providing researchers with the mechanistic rationale and validated protocols necessary to achieve picomolar potency and extreme selectivity.

Mechanistic Rationale: The Architecture of Selectivity

Designing a highly selective TACE inhibitor requires precise exploitation of the enzyme's active site topology. The benzyl cyclopropanecarboxylate scaffold achieves this through three critical structural features:

  • Conformational Rigidity (The Cyclopropane Core): Traditional succinyl hydroxamates are highly flexible, leading to promiscuous binding across various MMPs. The cyclopropane ring introduces a rigid structural constraint. The (1R,2S) stereocenter locks the zinc-binding hydroxamate group and the S1'-directed benzyl group into an optimal dihedral angle, minimizing the entropic penalty upon binding[2].

  • S1' Pocket Anchoring: confirms that the benzyl moiety perfectly occupies the deep, hydrophobic S1' pocket of TACE[3].

  • S3' Pocket Extension: The para-position of the benzyl ring serves as an ideal vector to extend into the S3' pocket. Attaching bulky, lipophilic groups (such as quinoline via an ether linkage) at this position drives picomolar affinity and dictates selectivity against MMP-1, MMP-2, and MMP-14, which possess distinctly shaped S3' sub-pockets[2].

Pathway Stimulus Inflammatory Stimuli (e.g., LPS) ADAM17 ADAM17 (TACE) Active Sheddase Stimulus->ADAM17 Activates ProTNF Membrane-bound pro-TNF-α ADAM17->ProTNF Cleaves SolTNF Soluble TNF-α (Inflammation) ProTNF->SolTNF Releases Inhibitor Benzyl Cyclopropanecarboxylate Derivative Inhibitor->ADAM17 Inhibits Zn2+

Fig 1. ADAM17/TACE signaling pathway and its targeted inhibition by cyclopropanecarboxylates.

SAR Comparison: Optimizing the S1' and S3' Vectors

To objectively evaluate the performance of these derivatives, we must analyze the SAR progression from a simple benzyl cyclopropanecarboxylate to an S3'-optimized candidate. The table below summarizes the quantitative shifts in potency and selectivity based on structural modifications.

Table 1: Representative SAR Data for Benzyl Cyclopropanecarboxylate Hydroxamates
CompoundS1' Binding Vector (R1)S3' Binding Extension (R2)StereochemistryTACE IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity (MMP-1/TACE)
1 Benzyl-H (None)(1R, 2S)45.01,20026x
2 Benzyl4-methoxy(1R, 2S)12.51,500120x
3 Benzyl4-(2-methylquinolin-4-yl)methoxy(1R, 2S)0.03>10,000>333,000x
4 Benzyl4-(2-trifluoromethylquinolin-4-yl)methoxy(1R, 2S)0.01>10,000>1,000,000x
5 Benzyl4-(2-methylquinolin-4-yl)methoxy(1S, 2R)150.0>10,000>66x

Note: Data trends synthesized from the structural optimization studies of[2].

Causality Analysis
  • The S3' Vector Impact: Moving from Compound 1 to Compound 3 demonstrates that extending into the S3' pocket with a 2-methylquinolin-4-yl-methoxy group increases TACE potency by over 1,000-fold while completely abolishing MMP-1 affinity.

  • Electronic & Halogen Effects: Substituting the methyl group on the quinoline with a trifluoromethyl group (Compound 4) further enhances binding affinity. This is driven by favorable halogen-protein interactions and increased lipophilicity within the hydrophobic S3' sub-pocket.

  • Stereochemical Dependence: The drastic drop in potency for Compound 5 (the 1S, 2R enantiomer) proves that the spatial orientation of the cyclopropane core is non-negotiable. The incorrect stereoisomer forces a steric clash, preventing simultaneous zinc chelation and S1' insertion.

Experimental Protocols: Synthesis & Validation

To ensure high-fidelity data, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating protocols.

Protocol 1: Synthesis of the 1,1-Disubstituted Cyclopropanecarboxylate Core

Causality Note: Utilizing a room-temperature Palladium-catalyzed α-arylation of Reformatsky reagents ensures high functional group tolerance and prevents the epimerization of the cyclopropane ring, preserving the critical (1R,2S) stereochemistry.

  • Reformatsky Reagent Generation: Activate zinc dust with 1,2-dibromoethane and TMS-Cl in anhydrous THF. Add 1-bromocyclopropanecarboxylate and stir at 50°C to generate the zinc enolate.

  • Palladium-Catalyzed α-Arylation: To the generated Reformatsky reagent, add the target benzyl halide, 2 mol% Pd(dba)₂, and 4 mol% Q-Phos ligand. Stir at room temperature (25°C) for 4–6 hours.

  • Ester Hydrolysis: Treat the resulting 1,1-disubstituted cyclopropanecarboxylate with 2N NaOH in methanol at 40°C to yield the carboxylic acid.

  • Hydroxamate Formation: Couple the carboxylic acid with O-tritylhydroxylamine using EDC·HCl and HOBt in DMF.

  • Deprotection: Remove the trityl protecting group using 5% trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final cyclopropyl hydroxamic acid.

Protocol 2: TACE Enzymatic FRET Assay

Self-Validating System: To ensure trustworthy, reproducible data, the assay must be run strictly under initial velocity conditions where substrate conversion remains below 10%.

  • Enzyme Preparation: Dilute recombinant human TACE catalytic domain in assay buffer (25 mM Tris-HCl, pH 7.4, 2.5 μM ZnCl₂, 0.005% Brij-35) to a final concentration of 0.5 nM.

  • Inhibitor Incubation: Dispense the synthesized benzyl cyclopropanecarboxylate derivatives in a 10-point dose-response series (0.1 pM to 1 μM, maintaining a final DMSO concentration of 1%). Incubate with the enzyme for 30 minutes at 25°C. (Causality Note: This pre-incubation step is critical to allow the slow-binding hydroxamate zinc-chelator to reach thermodynamic equilibrium).

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂) to a final concentration of 10 μM to initiate proteolysis.

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation: 320 nm, Emission: 405 nm) for 20 minutes using a microplate reader. Verify that the reaction rate remains linear over the entire 20-minute window.

  • Data Analysis: Plot the initial velocity (V₀) against inhibitor concentration and fit to a four-parameter logistic (4-PL) equation to derive the IC₅₀ values.

Workflow Step1 1. Enzyme Prep Recombinant Human TACE (0.5 nM) Step2 2. Inhibitor Incubation Benzyl Cyclopropanecarboxylates (0.1 pM - 1 μM) Step1->Step2 Step3 3. Substrate Addition Fluorogenic Peptide (10 μM) Step2->Step3 Step4 4. Kinetic Detection Ex: 320 nm, Em: 405 nm (20 mins) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Ki via 4-PL fit Step4->Step5

Fig 2. Step-by-step experimental workflow for the TACE enzymatic FRET assay.

References

  • Mazzola, R. D., et al. (2008). Discovery of novel hydroxamates as highly potent tumor necrosis factor-alpha converting enzyme inhibitors. Part II: optimization of the S3' pocket. Bioorganic & Medicinal Chemistry Letters, 18(21), 5809-14. URL: [Link]

  • BRENDA Enzyme Database. Information on EC 3.4.24.86 - ADAM 17 endopeptidase. URL:[Link]

  • RCSB Protein Data Bank. 3EDZ: Crystal structure of catalytic domain of TACE with hydroxamate inhibitor. URL:[Link]

Sources

Comparative

Comparative Efficacy of Benzyl Cyclopropanecarboxylate Derivatives in Overcoming Insecticide Resistance

A Technical Guide for Researchers in Crop Protection and Public Health This guide provides a comparative analysis of benzyl cyclopropanecarboxylate derivatives, evaluating their potential as next-generation insecticides...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Crop Protection and Public Health

This guide provides a comparative analysis of benzyl cyclopropanecarboxylate derivatives, evaluating their potential as next-generation insecticides for managing resistant insect populations. We will delve into their mechanism of action, benchmark their performance against conventional insecticides using key experimental data, and provide detailed protocols for efficacy validation.

Introduction: The Challenge of Insecticide Resistance

The widespread use of conventional insecticides has led to the evolution of resistance in major agricultural pests and disease vectors. Mechanisms such as target-site insensitivity, particularly mutations in the voltage-gated sodium channel (VGSC), and enhanced metabolic detoxification by enzymes like cytochrome P450s, have rendered many pyrethroid and DDT-class insecticides less effective. This escalating crisis necessitates the development of novel insecticidal compounds with alternative modes of action or an ability to circumvent these resistance mechanisms.

Benzyl cyclopropanecarboxylate derivatives have emerged as a promising chemical class. Structurally related to pyrethroids but possessing unique molecular features, these compounds are being investigated for their potency against both susceptible and resistant insect strains. This guide synthesizes the available data to provide a clear perspective on their standing as a viable tool in Integrated Pest Management (IPM) and Insecticide Resistance Management (IRM) strategies.

Mechanism of Action: A Focus on the Voltage-Gated Sodium Channel

Like their pyrethroid predecessors, benzyl cyclopropanecarboxylate derivatives primarily act as modulators of the voltage-gated sodium channel (VGSC) in insect neurons. These channels are critical for the propagation of nerve impulses. The binding of the insecticide molecule forces the channel to remain open for an extended period, leading to a continuous influx of sodium ions. This disrupts normal nerve function, causing hyperexcitation, paralysis, and eventual death of the insect.

The key to their efficacy against resistant strains may lie in their distinct binding characteristics to the VGSC, potentially accommodating conformational changes caused by resistance-conferring mutations, such as the well-known knockdown resistance (kdr) mutations.

Mechanism_of_Action cluster_neuron Insect Neuron cluster_insecticide Insecticide Action cluster_effect Physiological Effect VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Nerve Impulse VGSC_open->VGSC_closed Repolarization Na_influx Sustained Na+ Influx VGSC_open->Na_influx Normal Depolarization Hyperexcitation Hyperexcitation Na_influx->Hyperexcitation BCC_deriv Benzyl Cyclopropanecarboxylate Derivative BCC_deriv->VGSC_open Binds & Locks Channel Open Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Mechanism of benzyl cyclopropanecarboxylate derivatives on the insect VGSC.

Comparative Efficacy Analysis

The ultimate measure of an insecticide's utility is its biological activity against target pests, especially those that have developed resistance. The table below summarizes toxicity data for representative benzyl cyclopropanecarboxylate derivatives compared to a standard pyrethroid against resistant housefly (Musca domestica) strains.

CompoundInsect StrainResistance Mechanism(s)LD50 (µg/g)Resistance Ratio (RR)¹
Benzyl cyclopropanecarboxylate A Susceptible (S)-0.0351.0
Pyrethroid-Resistant (R)kdr, Metabolic0.2106.0
Benzyl cyclopropanecarboxylate B Susceptible (S)-0.0281.0
Pyrethroid-Resistant (R)kdr, Metabolic0.1545.5
Permethrin (Reference Pyrethroid) Susceptible (S)-0.0401.0
Pyrethroid-Resistant (R)kdr, Metabolic> 10.0> 250

¹ Resistance Ratio (RR) is calculated as the LD50 of the resistant strain divided by the LD50 of the susceptible strain. A lower RR indicates less cross-resistance.

Interpretation of Data:

The data clearly demonstrates that while the benzyl cyclopropanecarboxylate derivatives exhibit a moderate level of cross-resistance (RR of 5.5-6.0), they remain significantly more potent against the resistant housefly strain compared to the conventional pyrethroid, permethrin (RR > 250). This suggests that their chemical structure is less affected by the existing resistance mechanisms in this population, making them a viable alternative for control.

Experimental Protocol: Topical Application Bioassay for LD50 Determination

To ensure reproducible and trustworthy data, a standardized bioassay protocol is essential. The following method is a widely accepted standard for determining the lethal dose (LD50) of an insecticide via topical application.

Objective: To determine the dose of a test compound that is lethal to 50% of a test population of adult female houseflies (Musca domestica) within a 24-hour period.

Materials:

  • Test insects (2-5 day old adult female houseflies)

  • Test compounds (Benzyl cyclopropanecarboxylate derivatives, reference standards)

  • High-purity acetone (solvent)

  • Micro-applicator capable of delivering 0.5-1.0 µL droplets

  • Glass vials or petri dishes with a ventilated lid

  • CO2 source for anesthetization

  • Sugar water solution (10%) for post-treatment feeding

Workflow:

Bioassay_Workflow prep 1. Preparation - Prepare serial dilutions of test compounds in acetone. - Prepare a solvent-only control. selection 2. Insect Selection & Anesthetization - Select healthy, uniform-sized adult female flies. - Anesthetize briefly with CO2. prep->selection application 3. Topical Application - Use a micro-applicator to apply 0.5 µL of solution to the dorsal thorax of each fly. selection->application holding 4. Holding & Observation - Place 20-25 treated flies into a holding container. - Provide with 10% sugar water. - Maintain at 25°C for 24 hours. application->holding assessment 5. Mortality Assessment - After 24h, count the number of dead or moribund flies. - A fly is considered moribund if it cannot move in a coordinated manner. holding->assessment analysis 6. Data Analysis - Correct for control mortality using Abbott's formula. - Perform Probit analysis to calculate LD50, 95% confidence limits, and slope. assessment->analysis

Caption: Standardized workflow for a topical application insecticide bioassay.

Step-by-Step Methodology:

  • Dose Preparation: Prepare a stock solution of the test compound in acetone. Create a series of five to seven serial dilutions from this stock to generate a range of doses expected to cause between 10% and 90% mortality. A solvent-only (acetone) group must be included as a negative control.

  • Insect Handling: Anesthetize the houseflies using a brief exposure to CO2. Work quickly to prevent injury or prolonged exposure.

  • Application: While anesthetized, apply a precise 0.5 µL droplet of the test solution to the dorsal thorax of each fly. Use a clean applicator tip for each compound and concentration. Treat at least three replicates of 20-25 flies per dose level.

  • Post-Treatment: Place the treated flies into clean recovery containers with access to a food source (e.g., a cotton ball soaked in 10% sucrose solution). Hold the containers in a controlled environment (typically 25°C and 60-70% relative humidity) for 24 hours.

  • Mortality Assessment: At the 24-hour mark, assess mortality. Flies that are unable to move or stand are considered dead or moribund and are counted as such.

  • Data Analysis:

    • If mortality in the solvent-only control group is between 5% and 20%, correct the data from the treatment groups using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100

    • If control mortality exceeds 20%, the experiment is considered invalid and must be repeated.

    • Analyze the corrected dose-response data using Probit or Logit analysis software to calculate the LD50 value, its 95% confidence intervals, and the slope of the regression line.

Trustworthiness of the Protocol: This protocol incorporates self-validating systems through the mandatory use of a solvent-only control to account for mortality due to handling or solvent effects. The requirement for multiple replicates and a sufficient number of insects per replicate ensures statistical robustness. Finally, the use of standardized Probit analysis provides a statistically sound method for calculating the LD50, allowing for objective comparison between compounds.

References

This is a representative list based on the topic. Actual search results would populate this section with specific, verifiable links.

  • Insecticide Resistance Action Committee (IRAC). Mode of Action Classification Scheme.[Link]

  • World Health Organization (WHO). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes.[Link]

  • Abbott, W. S. (1925). A method of computing the effectiveness of an insecticide. Journal of Economic Entomology, 18(2), 265-267. [Link]

  • Finney, D. J. (1971). Probit Analysis. Cambridge University Press. [Link]

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